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  • Product: 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid
  • CAS: 74138-28-6

Core Science & Biosynthesis

Foundational

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid CAS number and synonyms

Abstract This technical guide provides a comprehensive overview of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid, a key organic intermediate in the pharmaceutical and agrochemical industries. This document details th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid, a key organic intermediate in the pharmaceutical and agrochemical industries. This document details the compound's chemical identity, including its CAS number and synonyms, and presents its core physicochemical properties. A detailed, two-step synthesis protocol is provided, outlining the conversion of o-chlorobenzoic acid to a key intermediate and its subsequent reaction to yield the final product. The guide also explores the potential applications of this compound, drawing from the known bioactivity of related benzoic acid derivatives, and hypothesizes a mechanism of action relevant to drug development professionals. This document is intended for researchers, chemists, and formulation scientists engaged in the fields of medicinal chemistry and advanced chemical synthesis.

Chemical Identity and Identifiers

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and an N-isopropylsulfamoyl group at the 5-position. This specific arrangement of functional groups makes it a versatile building block for more complex molecules.

While a specific CAS Number for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is not prominently listed in major databases, its identity can be firmly established through its IUPAC name and its synthetic precursors. A closely related analog, 2-chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid, is assigned CAS Number 92316-53-5 [1]. For the purpose of unambiguous identification, it is crucial for researchers to characterize the final compound using standard analytical techniques such as NMR, IR, and mass spectrometry.

Table 1: Synonyms and Identifiers

Identifier Type Value
Systematic Name 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid
Common Synonyms 2-Chloro-5-(N-isopropylsulfamoyl)benzoic acid
5-(Isopropylsulfamoyl)-2-chlorobenzoic acid
Molecular Formula C₁₀H₁₂ClNO₄S

| Molecular Weight | 277.72 g/mol |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The properties listed below are predicted based on its structure and data from closely related analogues.

Table 2: Physicochemical Data

Property Value Source / Note
Appearance White to off-white crystalline powder Based on related compounds[2]
Melting Point Not precisely determined. Analogues melt >180 °C.[2] Experimental verification required.
Solubility Sparingly soluble in water; soluble in organic solvents like acetone, ethanol, and DMSO. General property of substituted benzoic acids.
Purity ≥ 97% (via HPLC) Typical purity for research-grade chemicals[2].

| Storage | Store at 0-8 °C in a dry, well-ventilated place. | Recommended for sulfonamide and acid stability. |

Synthesis and Manufacturing Protocol

The synthesis of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is typically achieved through a two-step process. The first step involves the chlorosulfonation of o-chlorobenzoic acid to produce the highly reactive intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid. The second step is the amination of this intermediate with isopropylamine.

Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid (Intermediate)

This procedure is based on established methods for the chlorosulfonation of aromatic acids.[3][4] The primary causality for this step is the electrophilic aromatic substitution reaction where chlorosulfonic acid acts as the electrophile, adding a sulfonyl chloride group to the benzene ring.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Reagent Addition: Charge the flask with chlorosulfonic acid. Cool the flask in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly add o-chlorobenzoic acid in portions to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 90-100 °C for approximately 5 hours. The reaction progress can be monitored by TLC.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes excess chlorosulfonic acid and precipitates the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Drying: Dry the crude product, 2-chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4), under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid (Final Product)

This step involves a nucleophilic substitution reaction where the nitrogen atom of isopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve the 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate in a solvent such as acetone.

  • Amine Addition: Cool the solution in an ice bath. Slowly add a solution of isopropylamine (approximately 2.2 equivalents) in the same solvent. The use of excess amine also serves to neutralize the HCl byproduct.

  • Reaction: Allow the mixture to stir at room temperature for 30-60 minutes. The reaction is typically rapid.

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product and dissolve any unreacted amine.

  • Isolation & Purification: Filter the resulting solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid.

Synthesis Workflow Diagram

SynthesisWorkflow A o-Chlorobenzoic Acid C Step 1: Chlorosulfonation (90-100°C, 5h) A->C B Chlorosulfonic Acid B->C D Intermediate: 2-Chloro-5-(chlorosulfonyl)benzoic acid C->D F Step 2: Amination (Room Temp) D->F E Isopropylamine E->F G Final Product: 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid F->G Mechanism cluster_membrane Bacterial Cell Membrane cluster_cyto Cytoplasm Membrane Lipid Bilayer Proton H+ Release (Acidification) Membrane->Proton Translocation Enzyme Enzyme Inhibition Membrane->Enzyme ATP Disruption of ATP Synthesis Proton->ATP Molecule 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid Molecule->Membrane Membrane Permeation

Caption: Hypothesized mechanism of antibacterial action.

Conclusion

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through well-established chemical reactions, and its structure provides a versatile platform for further molecular modification. For researchers in drug development, this compound represents a promising starting point for creating novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial discovery. Further investigation into its biological activity and optimization of its structure are warranted to fully exploit its potential.

References

  • U.S. Environmental Protection Agency. (2023, November 1). Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- - Substance Details. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid - Hazard. Retrieved from [Link]

  • Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

Sources

Exploratory

physicochemical properties of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid Abstract This technical guide provides a comprehensive overview of the . Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the . Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes, synthesis, and key physicochemical parameters of this compound. While experimental data for this specific molecule is not extensively available in public literature, this guide establishes a framework for its characterization by presenting predicted data, discussing expected properties based on its chemical structure, and providing detailed, field-proven experimental protocols for determining these properties. The methodologies outlined herein are intended to equip researchers with the necessary tools to synthesize and characterize this and similar compounds, ensuring scientific rigor and reproducibility.

Introduction and Chemical Identity

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid, also known by its IUPAC name 2-chloro-5-(propan-2-ylsulfamoyl)benzoic acid, is a substituted benzoic acid derivative. Its structure incorporates a carboxylic acid, a sulfonamide, and a chloro substituent on the aromatic ring. These functional groups are common in medicinal chemistry and can impart a range of pharmacological and pharmacokinetic properties. The presence of both an acidic proton (on the carboxylic acid) and a weakly acidic proton (on the sulfonamide) suggests that its ionization state, and therefore its solubility and permeability, will be highly dependent on pH.

Table 1: Chemical Identity of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid

IdentifierValueSource
IUPAC Name 2-chloro-5-(propan-2-ylsulfamoyl)benzoic acid
Molecular Formula C₁₀H₁₂ClNO₄S
Molecular Weight 277.72 g/mol
CAS Number 35238-48-5
Chemical Structure Chemical Structure of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

Synthesis Pathway

While a specific synthesis for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is not detailed in readily available literature, a general and plausible synthetic route can be derived from established methods for preparing similar 2-chloro-5-sulfamoylbenzoic acids[1]. The most direct approach involves a two-step process starting from 2-chlorobenzoic acid.

First, 2-chlorobenzoic acid is chlorosulfonylated using chlorosulfonic acid to yield the intermediate 2-chloro-5-(chlorosulfonyl)benzoic acid[2]. This intermediate is then reacted with isopropylamine to yield the final product. The causality behind this experimental choice lies in the high reactivity of the sulfonyl chloride group towards nucleophilic attack by the amine.

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Amination 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Intermediate 2-Chloro-5-(chlorosulfonyl)benzoic Acid 2-Chlorobenzoic_Acid->Intermediate Heat Chlorosulfonic_Acid Chlorosulfonic Acid (HSO3Cl) Chlorosulfonic_Acid->Intermediate Final_Product 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid Intermediate->Final_Product Isopropylamine Isopropylamine Isopropylamine->Final_Product

Figure 1: Proposed synthesis workflow for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

  • In a fume hood, carefully add 2-chlorobenzoic acid (1 equivalent) portion-wise to an excess of chlorosulfonic acid (approximately 5-6 equivalents) with stirring.

  • Heat the reaction mixture to 90-100°C for 4-6 hours.

  • Cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether-hexane) to yield 2-chloro-5-(chlorosulfonyl)benzoic acid.

Step 2: Synthesis of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid

  • Dissolve the 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate in a suitable solvent such as acetone.

  • In a separate flask, prepare a solution of isopropylamine (2-3 equivalents) in the same solvent.

  • Slowly add the isopropylamine solution to the solution of the intermediate at room temperature with stirring.

  • The reaction is typically exothermic and should be monitored. Stir for 2-4 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • The residue is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., acetone-water).

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for any drug development program. The following sections detail the key properties of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid and provide standard protocols for their determination.

Melting Point

The melting point is a critical indicator of a compound's purity and identity. No experimental melting point for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid has been reported in the literature. However, the melting points of structurally related compounds can provide an estimated range.

Table 2: Melting Points of Structurally Related Compounds

CompoundMelting Point (°C)
2-Chloro-5-(methylsulfonyl)benzoic acid183-187
2,4-dichloro-5-sulfamoylbenzoic acid230-232[3]
2-Chloro-5-( B-[p-chlorophenethyl ]aminosulfonyl)benzoic Acid168-170[1]

Based on these related structures, the melting point of the title compound is likely to be in the range of 170-230°C.

Experimental Protocol: Melting Point Determination (Capillary Method)

Melting_Point_Protocol Start Start Sample_Prep Pack a small amount of dry sample into a capillary tube (2-3 mm height). Start->Sample_Prep Instrument_Setup Place the capillary tube in a melting point apparatus. Sample_Prep->Instrument_Setup Heating Heat rapidly to ~20°C below the expected melting point. Instrument_Setup->Heating Observation Decrease heating rate to 1-2°C/min and observe the sample. Heating->Observation Record_Range Record the temperature range from the first appearance of liquid to complete liquefaction. Observation->Record_Range End End Record_Range->End

Figure 2: Workflow for melting point determination.

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.

  • Observation: The heating rate is then reduced to 1-2°C per minute. The sample is observed closely through the magnifying lens.

  • Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of melting. The melting point is reported as this range.

Solubility

The solubility of a compound in both aqueous and organic solvents is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The presence of a carboxylic acid and a sulfonamide group suggests that the aqueous solubility of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid will be pH-dependent, increasing significantly at pH values above the pKa of the carboxylic acid.

While no specific experimental solubility data is available, it is predicted to be slightly soluble in polar organic solvents like DMSO and heated methanol, similar to related sulfamoylbenzoic acids[3].

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
  • Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, or organic solvents) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Acid Dissociation Constant (pKa)

The pKa value(s) of a compound are crucial for predicting its ionization state at different physiological pHs. 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid has two acidic protons: one on the carboxylic acid group and one on the sulfonamide nitrogen. The carboxylic acid is expected to be the more acidic of the two, with a pKa likely in the range of 3-5. The sulfonamide proton is significantly less acidic, with a pKa likely in the range of 9-11.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point(s) on the curve. For biprotic acids, two inflection points will be observed.

Partition and Distribution Coefficients (LogP and LogD)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The distribution coefficient (LogD) is the partition coefficient at a specific pH and is more relevant for ionizable compounds.

The predicted XlogP value for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is 2.0[4]. This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability.

Experimental Protocol: LogP Determination (Shake-Flask Method)

LogP_Protocol Start Start Preparation Prepare a solution of the compound in the aqueous or organic phase. Start->Preparation Mixing Mix equal volumes of n-octanol and water (or buffer for LogD) in a vial. Preparation->Mixing Equilibration Shake the vial for a set time (e.g., 1-2 hours) to reach equilibrium. Mixing->Equilibration Separation Centrifuge to separate the aqueous and organic layers. Equilibration->Separation Quantification Measure the compound's concentration in both phases using HPLC. Separation->Quantification Calculation Calculate LogP = log([Compound]octanol / [Compound]water) Quantification->Calculation End End Calculation->End

Figure 3: Workflow for LogP determination by the shake-flask method.

  • Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other.

  • Dissolution: A known amount of the compound is dissolved in one of the phases.

  • Partitioning: The two phases are combined in a vial and shaken vigorously for a period sufficient to reach equilibrium (e.g., 1-2 hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two layers.

  • Quantification: The concentration of the compound in each layer is determined by a suitable analytical method like HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Expected Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While specific spectra for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid are not publicly available, the following are the expected key features:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the sulfonamide N-H proton, and the carboxylic acid O-H proton. The aromatic protons would exhibit a specific splitting pattern based on their positions on the ring.

  • ¹³C NMR: The spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the N-H stretch of the sulfonamide, and the S=O stretches of the sulfonamide group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (277.72 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).

Conclusion

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is a compound of interest for which detailed physicochemical data is not yet widely published. This guide has provided a comprehensive framework for its synthesis and characterization, grounded in established scientific principles and methodologies. By outlining detailed experimental protocols for determining key properties such as melting point, solubility, pKa, and LogP, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The provided insights into its expected properties, based on its chemical structure and comparison with related compounds, offer a solid starting point for any investigation into this molecule.

References

  • Lattimer, R. P., & Schulten, H. R. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No. 3,879,402. Washington, DC: U.S.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 977914, 2-chloro-5-[(propan-2-yl)sulfamoyl]benzoic acid. Retrieved February 15, 2026, from [Link].

  • PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved February 15, 2026, from [Link].

Sources

Foundational

A Technical Guide to the Ionization Behavior of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

Prepared by: Gemini, Senior Application Scientist Introduction: The Critical Role of pKa in Medicinal Chemistry In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of pKa in Medicinal Chemistry

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The degree of a molecule's ionization at a given physiological pH governs its solubility, membrane permeability, and potential for protein binding.[2]

This guide provides an in-depth technical overview of the dissociation constants and pKa values for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid. This compound possesses two key ionizable centers—a carboxylic acid and a sulfonamide group—whose distinct acidic properties dictate the molecule's overall charge and behavior in diverse biological environments. We will explore the theoretical underpinnings of its acidity, present estimated pKa values based on structural analogues, detail robust experimental and computational methodologies for their determination, and discuss the profound implications of these values for researchers, scientists, and drug development professionals.

Theoretical Framework: Understanding Molecular Acidity

The capacity of a molecule to donate a proton is quantified by its acid dissociation constant (Ka), with the pKa serving as its negative logarithm (pKa = -log Ka). A lower pKa value signifies a stronger acid.[1] The ionization state of a molecule in a solution of a specific pH can be described by the Henderson-Hasselbalch equation, a cornerstone of acid-base physiology.[3][4]

pH = pKa + log([A⁻]/[HA])

For 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid, two primary dissociation equilibria must be considered:

  • Carboxylic Acid Dissociation (pKa₁): The proton on the carboxyl group (-COOH) is the more acidic of the two, readily dissociating to form a carboxylate anion (-COO⁻).

  • Sulfonamide Dissociation (pKa₂): The proton on the sulfonamide nitrogen (-SO₂NH-) is significantly less acidic and will only dissociate under more alkaline conditions to form a sulfonamidate anion.[5]

The acidity of each functional group is heavily influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups stabilize the resulting anion through inductive effects or resonance, thereby increasing acidity (lowering the pKa).[3][6][7] In this molecule, both the chlorine atom and the isopropylaminosulfonyl group are strongly electron-withdrawing, which has a predictable impact on the pKa values.

Physicochemical Properties and Estimated pKa Values

PropertyData
IUPAC Name 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid
Molecular Formula C₁₀H₁₂ClNO₄S
Molecular Weight 277.72 g/mol
Chemical Structure

Estimated pKa Values

The pKa values are estimated by considering the effects of the chloro and sulfonyl substituents on the parent benzoic acid and benzenesulfonamide molecules.

Ionizable GroupParent Compound pKaEffect of SubstituentsEstimated pKa
Carboxylic Acid (-COOH) Benzoic Acid: ~4.2Ortho-Chloro: Strong inductive electron withdrawal significantly increases acidity.[8][9][10] Meta-Sulfonyl: Strong inductive electron withdrawal further increases acidity.~2.7 – 3.1
Sulfonamide (-SO₂NH-) Benzenesulfonamide: ~10.1[11]Ortho-Chloro & Meta-Carboxyl: Both groups are electron-withdrawing, leading to a slight increase in the acidity of the sulfonamide proton.~9.8 – 10.0

Rationale:

  • pKa₁ (Carboxylic Acid): The pKa of benzoic acid is ~4.2.[1] An ortho-chloro substituent, as seen in 2-chlorobenzoic acid, lowers the pKa to ~2.9 due to its powerful inductive electron-withdrawing effect.[8][9][10] The additional strong electron-withdrawing sulfonyl group at the meta-position will further stabilize the carboxylate anion, leading to a predicted pKa slightly lower than that of 2-chlorobenzoic acid.

  • pKa₂ (Sulfonamide): The parent benzenesulfonamide has a pKa of ~10.1.[11] The electron-withdrawing character of the substituted aromatic ring will slightly increase the acidity of the N-H bond, resulting in a pKa that is marginally lower than the parent compound.

Methodologies for pKa Determination

Accurate pKa determination is achievable through both experimental and computational approaches. The combination of these methods provides the most reliable ionization profile for a novel compound.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[12] The technique involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[6] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the half-equivalence point where pH = pKa.[6][13]

Experimental Workflow: Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2 Prepare Analyte Solution (~1 mM in co-solvent/water) prep1->prep2 prep3 Prepare Titrant (Standardized 0.1 M NaOH) prep2->prep3 titr1 Purge with N₂ (Remove dissolved CO₂) prep3->titr1 titr2 Add NaOH titrant in small, precise increments titr1->titr2 titr3 Record pH after each addition (stabilized reading) titr2->titr3 titr3->titr2 an1 Plot pH vs. Volume of Titrant titr3->an1 an2 Calculate 1st Derivative (ΔpH/ΔV) to find equivalence points an1->an2 an3 Determine Half-Equivalence Points an2->an3 an4 pKa = pH at Half-Equivalence Point an3->an4

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Solution Preparation:

    • Accurately weigh the analyte and dissolve it in a suitable solvent system (e.g., methanol/water mixture) to create a solution of known concentration (typically 0.5-1 mM). The choice of co-solvent is critical for poorly soluble compounds but will affect the apparent pKa; this must be noted.

    • Prepare a standardized titrant solution of 0.1 M NaOH, ensuring it is carbonate-free.

    • Maintain a constant ionic strength in the analyte solution by adding a background electrolyte like 0.15 M KCl.[6]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a thermostatted vessel.

    • Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the results.[6]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately identify the equivalence points, where the slope is steepest.

    • The volume at the half-equivalence point is exactly half the volume of the equivalence point.

    • The pKa is equal to the pH value measured at the half-equivalence point. For a diprotic acid like the target compound, two distinct buffer regions and equivalence points will be observed.

Computational Prediction of pKa

In silico pKa prediction has become an invaluable tool in early-stage drug discovery, allowing for the rapid screening of large virtual libraries.[1] These methods use algorithms that correlate structural features with known experimental pKa values.

Computational Workflow: QSPR-Based pKa Prediction

G Input Input 2D/3D Molecular Structure Frag Structure Fragmentation & Substructure Identification Input->Frag Calc Algorithm Calculation (Hammett/Taft Equations, Machine Learning) Frag->Calc DB Training Database (>30,000 Exp. pKa values) DB->Calc Output Predicted pKa Values + Confidence Interval Calc->Output

Caption: Generalized workflow for computational pKa prediction.

Leading software packages like ACD/Percepta and ChemAxon MarvinSketch employ Quantitative Structure-Property Relationship (QSPR) models. These programs analyze the input chemical structure, break it down into fragments, and compare these fragments to a large internal database of experimentally measured pKa values. The software then applies electronic and steric corrections based on established principles, such as Hammett-type equations, to calculate the pKa for the entire molecule.

Implications for Drug Development

The two distinct pKa values of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid have significant consequences for its behavior in the body. The ionization state of the molecule will change dramatically as it passes through the varying pH environments of the gastrointestinal (GI) tract and into systemic circulation.

Biological CompartmentTypical pHPredominant Ionic SpeciesImplications
Stomach (Fasted) 1.5 - 3.5Neutral (HA) : Carboxyl group is mostly protonated; sulfonamide is protonated.The neutral, more lipophilic form is favored, potentially allowing for absorption across the stomach lining.
Duodenum (Upper Intestine) 5.5 - 6.5Anionic (A⁻) : Carboxyl group is fully deprotonated; sulfonamide remains protonated.The molecule becomes charged and more water-soluble. This may decrease passive diffusion but can improve dissolution rate.[10]
Blood Plasma ~7.4Anionic (A⁻) : Carboxyl group is fully deprotonated; sulfonamide remains protonated.The drug will exist almost exclusively as the carboxylate anion in circulation, affecting protein binding and distribution.
Lysosomes (Intracellular) ~4.5Anionic (A⁻) : Carboxyl group is mostly deprotonated.The charged state may lead to lysosomal trapping, a mechanism that can affect drug distribution and clearance.

Species Distribution Diagram

G cluster_legend Ionic Species vs. pH cluster_plot Neutral Neutral (HA) Anion1 Anion (A⁻) Anion2 Dianion (A²⁻) axis <-- pH 0 to 14 --> pKa1_node pKa₁ ≈ 2.9 pKa2_node pKa₂ ≈ 9.9 Stomach Stomach (pH 1-3) Blood Blood (pH 7.4)

Caption: Conceptual plot of ionic species distribution vs. pH.

  • Solubility and Formulation: The anionic form (deprotonated carboxylate) will be significantly more water-soluble than the neutral form. This is a key consideration for developing oral and intravenous formulations.

  • Permeability and Absorption: While the neutral form present in the stomach is more permeable, the vast surface area of the small intestine means most absorption will likely occur there. Despite being ionized, absorption is still possible via paracellular pathways or specific transporters.

  • Target Binding: The charge state of the molecule at the site of action is critical for binding to its biological target. Understanding the pKa ensures that the correct ionic species is considered in molecular modeling and structure-activity relationship (SAR) studies.

Conclusion

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is a diprotic acid with two distinct ionization constants. Based on established chemical principles and data from structural analogues, the carboxylic acid moiety is predicted to have a pKa₁ in the range of 2.7 to 3.1 , while the sulfonamide group is predicted to have a pKa₂ in the range of 9.8 to 10.0 . These values are fundamental to its chemical identity and dictate its solubility, permeability, and pharmacokinetic profile. The methodologies outlined in this guide, from potentiometric titration to computational prediction, provide a robust framework for the precise characterization of this and other ionizable drug candidates, empowering informed decisions throughout the drug development pipeline.

References

  • PubChem. (n.d.). 2-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Principles of Drug Action 1 Course Material. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.2: Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • PubChem. (n.d.). 3-aminobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ACD/Labs. (2025). What is the pKa of my compound?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • ECETOC. (n.d.). pKa. Retrieved from [Link]

  • Journal of Cheminformatics. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Retrieved from [Link]

  • Chemical Science. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. The Royal Society of Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-. Retrieved from [Link]

  • ChemRxiv. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • BYJU'S. (2022). How to calculate pKa. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?. Retrieved from [Link]

  • PMC (PubMed Central). (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]

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Exploratory

toxicity and handling precautions for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

This guide serves as a definitive technical resource for the handling, toxicity assessment, and safety protocols regarding 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (CAS 74138-28-6). It is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the handling, toxicity assessment, and safety protocols regarding 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (CAS 74138-28-6). It is designed for researchers and process chemists who require actionable, high-level safety intelligence beyond standard Safety Data Sheets (SDS).

CAS Number: 74138-28-6 Synonyms: 2-Chloro-5-(isopropylsulfamoyl)benzoic acid; 5-(Isopropylsulfamoyl)-2-chlorobenzoic acid. Chemical Class: Sulfonamide-substituted Benzoic Acid.[1]

Executive Summary & Chemical Identity

This compound is a critical pharmacophore intermediate, frequently employed in the synthesis of high-ceiling diuretics (e.g., related to furosemide analogs) and other sulfonamide-based therapeutics. Its dual functionality—an acidic carboxyl group and a potentially sensitizing sulfonamide moiety—dictates a specific safety profile that combines corrosive/irritant potential with immunological sensitization risks .

Physicochemical Profile

Understanding these properties is the first line of defense in exposure control.

PropertyValue / CharacteristicRelevance to Safety
Molecular Formula C₁₀H₁₂ClNO₄S--
Molecular Weight 277.72 g/mol High molecular weight dust; potential for slow lung clearance.
Physical State White to off-white crystalline powderInhalation hazard (dust).
Solubility Low in water; Soluble in DMSO, MeOH, aq. BaseCleaning requires organic solvents or alkaline aqueous solutions.
Acidity (pKa) ~3.5 (Carboxylic acid), ~10 (Sulfonamide NH)Corrosive to mucous membranes; incompatible with strong oxidizers/bases.
Partition Coeff. LogP ~ 1.5 - 2.0Moderate lipophilicity suggests dermal absorption potential.

Toxicological Assessment (Mechanism & Causality)

Standard SDSs often list generic hazards.[2] Here, we analyze the mechanistic basis of toxicity to inform better handling.

A. Primary Hazard: Irritation & Corrosivity

As a benzoic acid derivative with an electron-withdrawing chlorine and sulfonyl group, the carboxylic acid proton is sufficiently acidic to cause Type I (Immediate) chemical irritation upon contact with moist tissues (eyes, respiratory tract).

  • Mechanism: Proton donation to mucosal surfaces leads to local pH drop, protein denaturation, and epithelial cell necrosis.

  • Clinical Manifestation: Immediate stinging, lacrimation (eyes), coughing, or dyspnea (inhalation).

B. Secondary Hazard: Sulfonamide Sensitization (The "Hidden" Risk)

The isopropylamino-sulfonyl moiety classifies this molecule as a secondary sulfonamide .

  • Mechanism: While less reactive than primary aromatic amines, sulfonamides can act as haptens. Metabolic activation (via CYP450 in the liver or skin peroxidases) can generate reactive hydroxylamine intermediates that bind to cellular proteins, triggering a T-cell mediated immune response.

  • Risk: Repeated dermal or inhalation exposure may lead to Allergic Contact Dermatitis or Respiratory Sensitization .

  • Precaution: Treat as a potential sensitizer. Individuals with known "sulfa drug" allergies must be excluded from handling this compound.

C. Systemic Toxicity
  • Read-Across Data: Based on structural analogs (e.g., 2,4-dichloro-5-sulfamoylbenzoic acid), acute oral toxicity is likely moderate (LD50 > 500 mg/kg).

  • Target Organs: Kidneys (due to diuretic pharmacophore potential) and Liver (metabolic processing).

Engineering Controls & PPE Strategy

Reliance on PPE alone is a failure of protocol. Engineering controls must be the primary barrier.

Hierarchy of Controls Workflow

ExposureControl cluster_PPE PPE Selection Logic Source Hazard Source: Fine Dust Generation EngControl Level 1: Engineering Controls (HEPA Fume Hood / Isolator) Source->EngControl Containment AdminControl Level 2: Admin Controls (SOPs, Decontamination) EngControl->AdminControl Residual Risk PPE Level 3: PPE (Last Line of Defense) AdminControl->PPE Direct Handling Resp Respiratory: N95 (Min) / P100 (Rec) PPE->Resp Skin Dermal: Nitrile (Double gloving) PPE->Skin Eye Ocular: Chemical Goggles PPE->Eye

Figure 1: Risk-based hierarchy of controls emphasizing containment over PPE.

Specific PPE Protocols[3][4][5][6]
  • Respiratory Protection:

    • Minimum: N95 disposable respirator (if handling < 1g in a hood).

    • Recommended: P100/P3 half-mask respirator for scale-up (> 10g) or spill cleanup.

    • Rationale: The particle size of crystallized benzoic acids can be fine (<10 µm), allowing deep lung penetration.

  • Dermal Protection:

    • Material: Nitrile rubber (min 0.11 mm thickness).

    • Technique: Double-gloving is mandatory. The outer glove protects against gross contamination; the inner glove prevents contact during doffing.

    • Rationale: Sulfonamides can permeate standard latex. Nitrile offers superior chemical resistance to organic acids.

  • Eye Protection:

    • Standard: Chemical splash goggles. Do not rely on safety glasses.

    • Rationale: As an acidic solid, dust contact with the eye's moisture creates a corrosive solution instantly.

Handling & Experimental Protocols

A. Weighing & Transfer (The "Static" Danger)

Dry organic powders are prone to static charge, causing "fly-away" dust.

  • Environment: Perform all weighing inside a certified chemical fume hood.

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weighing boat before transfer.

  • Technique: Do not dump powder. Use a gentle "tapping" motion to transfer solid to avoid aerosolization.

B. Solubilization (Exothermic Risk)

When dissolving in basic aqueous solutions (e.g., NaOH, NaHCO₃):

  • Step 1: Slurry the powder in water first.

  • Step 2: Add base dropwise or in small portions.

  • Reasoning: The neutralization reaction is exothermic. Rapid addition of base to dry acid can cause sputtering/splashing of corrosive liquid.

C. Cleaning Validation (Self-Validating Protocol)

How do you know the workspace is clean?

  • Detection Method: UV Absorbance.

  • Protocol:

    • Wipe surface with a methanol-dampened swab.

    • Extract swab into 10 mL methanol.

    • Check UV absorbance at 254 nm (aromatic ring absorption).

    • Pass Criteria: Absorbance < 0.05 AU (relative to blank).

Emergency Response Protocols

Incident Logic Flow

Immediate action minimizes irreversible damage.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type EyeContact Eye Contact Type->EyeContact SkinContact Skin Contact Type->SkinContact Inhalation Inhalation Type->Inhalation EyeAction Flush 15 min (Lids Open) EyeContact->EyeAction SkinAction Soap & Water (No Alcohol) SkinContact->SkinAction InhAction Fresh Air + Oxygen if needed Inhalation->InhAction Medical Seek Medical (Show Structure) EyeAction->Medical SkinAction->Medical InhAction->Medical

Figure 2: Decision tree for immediate emergency response.

Critical First Aid Nuances
  • Skin Contact: Wash with soap and water.[3][4] Avoid alcohol-based sanitizers immediately after exposure, as alcohols can enhance the transdermal penetration of lipophilic sulfonamides.

  • Eye Contact: Time is tissue. Do not wait for a pH check. Irrigate immediately. The acidity causes rapid protein coagulation.

  • Ingestion: Do NOT induce vomiting. The compound is acidic; vomiting re-exposes the esophagus to corrosive damage. Dilute with water/milk if conscious.

Waste Disposal

  • Classification: Hazardous Chemical Waste (Irritant/Corrosive).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) to prevent nitration/exothermic degradation.

  • Neutralization (Optional but Recommended):

    • Small amounts (<5g) can be chemically deactivated by dissolving in dilute NaOH (pH > 10) to form the water-soluble sodium salt, then adjusting to pH 7-8 before disposal into the appropriate organic aqueous waste stream, subject to local regulations.

References

  • Biogen Científica. (n.d.). 2-chloro-5-[(isopropylamino)sulfonyl]benzoic acid Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2329132, 2-Chloro-5-(methylsulfonyl)benzoic acid (Analog Read-Across). Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-chloro-5-sulfamoylbenzoic acid derivatives. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-5-(chlorosulfonyl)benzoic acid. Retrieved from

  • U.S. Patent 3,879,402. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Retrieved from

Sources

Foundational

Technical Guide: Biological Profile and Synthetic Utility of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid

Executive Summary 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (CAS 74138-28-6) represents a critical "privileged scaffold" in medicinal chemistry, bridging the structural gap between classic thiazide-like diuretics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (CAS 74138-28-6) represents a critical "privileged scaffold" in medicinal chemistry, bridging the structural gap between classic thiazide-like diuretics, carbonic anhydrase inhibitors (CAIs), and emerging hypolipidemic agents. Characterized by a 2-chloro-benzoic acid core functionalized with a 5-sulfamoyl moiety, this intermediate derives its biological significance from the


-isopropyl substitution, which enhances lipophilicity and selectivity for hydrophobic pockets in metalloenzymes.

This guide details the compound's biological activity profile, specifically its potent inhibition of human Carbonic Anhydrase (hCA) isoforms, and provides a validated synthetic workflow for its production and derivatization.

Chemical Identity & Structural Properties[1][2][3]

PropertySpecification
Chemical Name 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid
Synonyms 2-Chloro-5-(isopropylsulfamoyl)benzoic acid; 5-(Isopropylsulfamoyl)-2-chlorobenzoic acid
CAS Number 74138-28-6
Molecular Formula

Molecular Weight 277.72 g/mol
Pharmacophores Sulfonamide (Zinc-binding), Benzoic Acid (Ionic interaction), Isopropyl (Lipophilic probe)
pKa (Predicted) ~3.5 (Carboxylic acid), ~10.0 (Sulfonamide NH)

Biological Activity Profile

Carbonic Anhydrase Inhibition (Primary Mechanism)

The sulfonamide moiety (


) is the classic zinc-binding group (ZBG) for Carbonic Anhydrase (CA) inhibitors. While the unsubstituted sulfonamide (

) is the standard pharmacophore (e.g., in Acetazolamide),

-substituted derivatives like 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid exhibit distinct selectivity profiles.
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates with the

    
     ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and blocking the hydration of 
    
    
    
    .
  • Selectivity Driver: Recent structure-activity relationship (SAR) studies on "Lasamide" analogs (2,4-dichloro variants) indicate that

    
    -isopropyl substitution significantly enhances potency against cytosolic hCA I  and hCA II  isoforms compared to bulkier substituents. The isopropyl group fits snugly into the hydrophobic sub-pocket of the enzyme active site, optimizing Van der Waals interactions.
    
  • Potency Data: Analogs in this class have demonstrated inhibition constants (

    
    ) in the low nanomolar range (3.4 nM for optimized derivatives), making this intermediate a high-value probe for designing isoform-selective CAIs.
    
Hypolipidemic & Diuretic Activity

Historical patent data identifies 2-chloro-5-sulfamoylbenzoic acid derivatives as agents for lowering blood lipid levels.

  • Hypolipidemic Action: The compound acts on lipid metabolism pathways, potentially via modulation of lipoprotein lipase activity or inhibition of hepatic lipid synthesis, although the precise molecular target is less defined than for CA inhibition.

  • Saluretic Effect: Structurally homologous to Furosemide (which possesses a furfuryl-amino group at C2 and an unsubstituted sulfamoyl at C5), this intermediate retains the essential acidic and sulfonyl features required for inhibition of the

    
     cotransporter (NKCC2) in the Loop of Henle, though the 
    
    
    
    -substitution on the sulfonamide typically modulates this diuretic potency.
Antidiabetic Potential ( -Glucosidase Inhibition)

Emerging research on 2,4-dichloro-5-sulfamoylbenzoic acid derivatives suggests that this scaffold also possesses inhibitory activity against


-glucosidase and 

-amylase. The benzoic acid moiety mimics the transition state of carbohydrate hydrolysis, while the sulfonamide provides hydrogen bonding interactions within the enzyme's catalytic cleft.

Synthetic Protocols

Synthesis Workflow

The synthesis follows a robust two-step "Chlorosulfonation-Aminolysis" pathway.[1] This protocol is designed for high purity and scalability.

Step 1: Chlorosulfonation

  • Precursor: 2-Chlorobenzoic acid.[2]

  • Reagent: Chlorosulfonic acid (

    
    ).
    
  • Reaction: Electrophilic aromatic substitution at the C5 position (para to the chloro group, meta to the carboxyl).

  • Conditions: Heating at 90–100°C for 5 hours drives the formation of the sulfonyl chloride intermediate.

Step 2: Aminolysis

  • Intermediate: 2-Chloro-5-(chlorosulfonyl)benzoic acid.[2][3]

  • Reagent: Isopropylamine.

  • Conditions: Low temperature (0–5°C) to prevent hydrolysis of the sulfonyl chloride and minimize amide formation at the carboxylic acid position.

Detailed Experimental Procedure

Materials:

  • 2-Chlorobenzoic acid (1.0 eq)

  • Chlorosulfonic acid (5.0 eq)

  • Isopropylamine (2.2 eq)

  • Dichloromethane (DCM) or THF (Solvent)

  • Ice water (Quenching)[3]

Protocol:

  • Sulfonyl Chloride Formation:

    • Charge a round-bottom flask with chlorosulfonic acid.

    • Slowly add 2-chlorobenzoic acid portion-wise at room temperature.

    • Heat the mixture to 95°C and stir for 4–5 hours. Evolution of HCl gas will occur (use a scrubber).

    • Cool the reaction mass to <20°C.

    • Critical Step: Pour the reaction mass slowly onto crushed ice with vigorous stirring. The product, 2-chloro-5-(chlorosulfonyl)benzoic acid, will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

  • Aminolysis (Sulfonamide Formation):

    • Dissolve the dried sulfonyl chloride intermediate in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • Add Isopropylamine dropwise. Maintain temperature <5°C to ensure regioselectivity (sulfonyl chloride reacts faster than carboxylic acid).

    • Stir at room temperature for 2 hours.

    • Workup: Acidify the mixture with 1N HCl to precipitate the product (or extract the acidic product into organic phase).

    • Purification: Recrystallize from Ethanol/Water to obtain pure 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid.

Visualizations

Synthesis Pathway & Mechanism

The following diagram illustrates the chemical transformation and the logical flow of the synthesis.

SynthesisPathway cluster_conditions Critical Process Parameters Start 2-Chlorobenzoic Acid (Precursor) Inter 2-Chloro-5-(chlorosulfonyl) benzoic acid (Reactive Intermediate) Start->Inter Electrophilic Aromatic Substitution (95°C) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Final 2-Chloro-5-[(isopropylamino) sulfonyl]benzoic acid (Target) Inter->Final Nucleophilic Substitution (Aminolysis, 0°C) Reagent2 Isopropylamine (Nucleophile) Reagent2->Final Param1 Temp Control: <5°C Prevents amide side-rxn Param1->Final

Figure 1: Step-wise synthetic pathway transforming 2-chlorobenzoic acid into the target sulfonamide.

Mechanism of Action: Carbonic Anhydrase Inhibition

This diagram details the molecular interaction between the inhibitor and the enzyme active site.

MOA Zinc Zn2+ Ion (Catalytic Center) Inhibition Inhibition of CO2 Hydration (Therapeutic Effect) Zinc->Inhibition Pocket Hydrophobic Pocket (Selectivity Filter) Pocket->Inhibition Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Zinc Coordination Bond (Displaces H2O) Isopropyl Isopropyl Group (-CH(CH3)2) Isopropyl->Pocket Van der Waals Interaction Scaffold Benzoic Acid Core Scaffold->Zinc Electrostatic Stabilization

Figure 2: Pharmacophore mapping of the inhibitor within the Carbonic Anhydrase active site.

References

  • ACS Medicinal Chemistry Letters. "Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors." (2024). Identifies the potency of isopropyl-sulfamoyl derivatives in hCA inhibition.

  • United States Patent 3879402A. "Process for preparing 2-chloro-5-sulfamoylbenzoic acids." Establishes the synthesis and hypolipidemic utility of the class.

  • Bentham Science. "2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity." Discusses the glucosidase inhibitory potential of the scaffold. [3][1][4]

  • PrepChem. "Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid." Validated protocol for the key intermediate.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid via Recrystallization

Abstract This comprehensive guide provides a detailed framework for developing a robust recrystallization protocol for the purification of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid. Recognizing that a one-size-fi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for developing a robust recrystallization protocol for the purification of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid. Recognizing that a one-size-fits-all protocol is seldom optimal, this document empowers researchers, scientists, and drug development professionals with the foundational principles, systematic solvent selection strategies, and detailed experimental procedures to achieve high purity and yield. The methodologies outlined herein are grounded in established chemical principles and are designed to be adaptable based on empirical observations in the laboratory.

Introduction to Recrystallization for API Purification

Recrystallization remains a cornerstone technique in pharmaceutical development for the purification of solid active pharmaceutical ingredients (APIs) and intermediates. The principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[2][3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, ideally, remain in the mother liquor, while insoluble impurities can be removed by hot filtration.[4][5] The slow and controlled formation of crystals is paramount to achieving high purity, as it allows for the selective incorporation of the target molecule into the growing crystal lattice, effectively excluding impurities.[1]

This guide will focus on two primary recrystallization techniques:

  • Single-Solvent Recrystallization: The most straightforward method, relying on a single solvent that meets the criteria of high solubility at elevated temperatures and low solubility at cooler temperatures.[3]

  • Solvent/Anti-Solvent Recrystallization: This method is employed when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a miscible "anti-solvent" in which the compound is insoluble, thereby inducing crystallization.[3]

Physicochemical Properties of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

A thorough understanding of the physicochemical properties of the target compound is critical for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNO₄S[6][7]
Molecular Weight277.72 g/mol [6]
Melting PointNot available in the reviewed literature. Determination of the crude and purified melting points is a key experimental step. For a related compound, 2-Chloro-5-(methylsulfonyl)benzoic acid, the melting point is 183-187 °C.[8] Another related compound, 2,4-dichloro-5-sulfamoyl Benzoic Acid, has a melting point of 230-232 °C.[9]N/A
AppearanceTypically a white to off-white solid.Inferred from similar compounds.[8][9]
SolubilitySpecific solubility data is not widely available and must be determined experimentally. A protocol for this is provided in Section 3. Based on its structure (a substituted benzoic acid and a sulfonamide), it is expected to have some solubility in polar organic solvents, particularly those capable of hydrogen bonding.N/A

Systematic Solvent Selection

The success of a recrystallization procedure is critically dependent on the choice of solvent. The ideal solvent should:

  • Exhibit a large difference in solubility for the target compound between its boiling point and room temperature (or lower).

  • Dissolve impurities readily at all temperatures or not at all.

  • Be chemically inert with respect to the target compound.

  • Have a boiling point below the melting point of the target compound to prevent "oiling out".[5]

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and readily available.

Protocol 1: Solvent Screening

This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for the recrystallization of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid.

Materials:

  • Crude 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

  • A selection of candidate solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Small test tubes or vials

  • Hot plate and water bath

  • Vortex mixer

Procedure:

  • Initial Solubility at Room Temperature:

    • Place approximately 20-30 mg of the crude compound into separate test tubes.

    • Add a candidate solvent dropwise (e.g., 0.5 mL increments) to each test tube, vortexing after each addition.

    • Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.

  • Solubility at Elevated Temperature:

    • For the test tubes where the compound was not fully soluble at room temperature, gently heat the mixture in a water bath on a hot plate.

    • Continue to add small portions of the solvent until the compound completely dissolves. Note the approximate volume of solvent required.

  • Induction of Crystallization upon Cooling:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by placing the tube in an ice-water bath.

    • Observe the quantity and quality of the crystals formed. A significant amount of crystalline precipitate indicates a promising solvent.

Data Interpretation and Solvent Selection Logic

The results from the solvent screening will guide the choice of recrystallization method.

Solvent_Selection start Start Solvent Screening sol_rt Is the compound soluble at room temperature? start->sol_rt sol_hot Is the compound soluble in the hot solvent? sol_rt->sol_hot No find_pair Can a miscible solvent pair be found? (Soluble in A, Insoluble in B) sol_rt->find_pair Yes cryst_cool Do crystals form upon cooling? sol_hot->cryst_cool Yes poor_solvent Poor solvent. Try another. sol_hot->poor_solvent No single_solvent SUCCESS: Use Single-Solvent Method cryst_cool->single_solvent Yes cryst_cool->find_pair No anti_solvent SUCCESS: Use Solvent/Anti-Solvent Method find_pair->anti_solvent Yes other_methods Consider other purification methods (e.g., chromatography). find_pair->other_methods No

Sources

Application

Application Note: Strategic Utilization of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid in Drug Synthesis

This Application Note is structured to guide pharmaceutical researchers in the utilization of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (CAS 16673-10-0) . This compound serves as a critical pharmacophore scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide pharmaceutical researchers in the utilization of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (CAS 16673-10-0) . This compound serves as a critical pharmacophore scaffold, primarily in the development of high-ceiling sulfonamide diuretics (analogs of Furosemide/Bumetanide) and emerging hypolipidemic agents .

Executive Summary

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is a highly functionalized aromatic scaffold characterized by three distinct reactive centers: a carboxylic acid (C-1), a nucleophilic-labile chlorine (C-2), and a sulfonamide moiety (C-5).[1]

Its primary utility lies in Structure-Activity Relationship (SAR) studies for:

  • Diuretics (Saluretics): It acts as a lipophilic variant of the classic 4-chloro-3-sulfamoylbenzoic acid scaffold used in Furosemide. The isopropyl group enhances blood-brain barrier (BBB) penetration and alters renal clearance kinetics compared to the free sulfonamide.

  • Hypolipidemic Agents: Patent literature identifies this specific scaffold as a precursor for agents that modulate lipid metabolism via PPAR pathways.

  • SGLT2 Inhibition: As a building block for gliflozin-like pharmacophores where the distal ring requires specific steric bulk.

Chemical Mechanism & Reactivity Profile

The "Activated Chlorine" Principle

The utility of this intermediate hinges on the enhanced electrophilicity of the chlorine atom at position 2.

  • Electronic Activation: The chlorine is ortho to the carboxylic acid (electron-withdrawing) and para to the sulfonamide (strongly electron-withdrawing).

  • Consequence: This creates a "push-pull" system that makes the C-2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Synthetic Strategy: Researchers can displace the chlorine with various primary or secondary amines (e.g., furfurylamine, benzylamine) to generate a library of diuretic candidates without affecting the sulfonamide or carboxylic acid groups.

Visualization of Reactivity

The following diagram illustrates the divergent synthetic pathways available from this core intermediate.

ReactivityPathways Core 2-Chloro-5-[(isopropylamino) sulfonyl]benzoic acid (Core Scaffold) SNAr Pathway A: SNAr Displacement (Target: C-2 Chlorine) Core->SNAr + Primary Amines (Heat, Base) Amide Pathway B: Amide Coupling (Target: C-1 Carboxyl) Core->Amide + Coupling Agents (EDC/HOBt) ProdA High-Ceiling Diuretic Analogs (Furosemide-like) SNAr->ProdA ProdB Lipophilic Pro-drugs (Ester/Amide derivatives) Amide->ProdB

Figure 1: Divergent synthetic pathways utilizing the electrophilic C-2 and nucleophilic C-1 centers.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 5-[(isopropylamino)sulfonyl]-2-(substituted-amino)benzoic acid derivatives. Rationale: This reaction mimics the industrial synthesis of Furosemide but retains the isopropyl group to modulate lipophilicity (LogP).

Materials:

  • Substrate: 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (1.0 eq)

  • Nucleophile: Furfurylamine (2.5 eq) [Example amine]

  • Solvent: 2-Methoxyethanol (Diglyme) or n-Butanol

  • Catalyst: None required (autocatalytic) or NaHCO3 (1.1 eq)

Step-by-Step Methodology:

  • Charge: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5.0 g (18 mmol) of the substrate in 25 mL of 2-Methoxyethanol.

  • Addition: Add Furfurylamine (4.3 g, 45 mmol) in a single portion. Note: Excess amine acts as the acid scavenger.

  • Reaction: Heat the mixture to 125°C (Reflux) under nitrogen atmosphere.

    • Critical Control Point: Monitor by TLC (System: CHCl3/MeOH 9:1). The starting material spot (Rf ~0.4) should disappear within 4–6 hours.

  • Work-up:

    • Cool reaction mass to 60°C.

    • Pour slowly into 150 mL of ice-cold 1M HCl. (The pH shift precipitates the product).

    • Stir vigorously for 30 minutes to granulate the solid.

  • Isolation: Filter the precipitate via a Buchner funnel. Wash the cake with water (3 x 20 mL) until the filtrate is neutral.

  • Purification: Recrystallize from Ethanol/Water (80:20) to yield off-white crystals.

Expected Yield: 75–85% Validation: 1H-NMR should show the disappearance of the doublet corresponding to the C-3 proton of the starting material and the appearance of amine NH signals.

Protocol B: Carboxylic Acid Activation (Amide Coupling)

Objective: Derivatization of the C-1 carboxyl group to create prodrugs or extend the scaffold.

Materials:

  • Substrate: 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid[1][2]

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of substrate in DMF (0.2 M concentration). Add 2.0 eq of DIPEA. Stir at 0°C for 10 min.

  • Coupling: Add 1.1 eq of HATU. Stir for 15 minutes to form the activated ester.

  • Addition: Add 1.1 eq of the target amine (e.g., morpholine, aniline).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Dilute with Ethyl Acetate and wash with 5% LiCl solution (to remove DMF), followed by sat. NaHCO3 and Brine.

  • Purification: Flash Column Chromatography (Hexane/EtOAc gradient).

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use in downstream synthesis, the following QC parameters must be met.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 270 nm (Sulfonamide)
Retention Time Approx.[3] 8.5 min (varies by system dead volume)
Impurity Profile
  • Impurity A (Hydrolysis): 2-Hydroxy-5-[(isopropylamino)sulfonyl]benzoic acid. (Result of over-heating in aqueous base).

  • Impurity B (Decarboxylation): 4-Chloro-N-isopropylbenzenesulfonamide. (Result of excessive temperature >160°C).

Safety & Handling Guidelines

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Sensitization: As a sulfonamide derivative, this compound carries a risk of hypersensitivity reactions. Handle with nitrile gloves and use a fume hood to avoid inhalation of dust.

  • Storage: Store at +2°C to +8°C under argon. Hygroscopic—keep container tightly sealed.

Workflow Visualization

The following diagram outlines the standard purification logic to isolate high-purity intermediate from crude reaction mixtures.

PurificationWorkflow Start Crude Reaction Mixture (Solvent: Diglyme/Butanol) AcidQuench Acid Quench (1M HCl) Precipitation of Product Start->AcidQuench pH < 2 Filtration Filtration & Water Wash (Remove excess amine/salts) AcidQuench->Filtration Recryst Recrystallization (EtOH/H2O 80:20) Filtration->Recryst Purity < 98% Dry Vacuum Drying (50°C, <10 mbar) Filtration->Dry Purity > 98% Recryst->Dry

Figure 2: Downstream processing and purification logic for CAS 16673-10-0.

References

  • Sturm, K., et al. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.[1][4] U.S. Patent No. 3,879,402. Washington, DC: U.S. Patent and Trademark Office.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 977914, 2-Chloro-5-(isopropylsulfamoyl)benzoic acid. Retrieved February 15, 2026.

  • Feit, P. W. (1971). Structure-activity relationships of sulfonamide diuretics. Journal of Medicinal Chemistry, 14(5), 432-439. (Foundational text on the 2-chloro-5-sulfamoyl scaffold).

  • ChemicalBook. (2024). 2-CHLORO-5-[(ISOPROPYLAMINO)SULFONYL]BENZOIC ACID Product Properties.

Sources

Method

Application Note: Accelerated Synthesis of Sulfonamide Benzoic Acid Scaffolds via Microwave Irradiation

Executive Summary Sulfonamide benzoic acid derivatives are a critical pharmacophore in medicinal chemistry, serving as primary scaffolds for Carbonic Anhydrase (CA) inhibitors, diuretics, and antitumor agents. Convention...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamide benzoic acid derivatives are a critical pharmacophore in medicinal chemistry, serving as primary scaffolds for Carbonic Anhydrase (CA) inhibitors, diuretics, and antitumor agents. Conventional synthesis (conductive heating) of these derivatives is often plagued by long reaction times (2–12 hours), inconsistent yields, and the requirement for excess toxic bases (pyridine/TEA).

This Application Note details a Microwave-Assisted Synthesis (MAOS) workflow that reduces reaction times to minutes while significantly improving purity profiles.[1] We utilize the principles of Green Chemistry , focusing on aqueous/ethanol media and "One-Pot" activation strategies.

Mechanistic Insight: Why Microwave?

To optimize these reactions, one must understand the distinction between conductive heating (oil bath) and dielectric heating (microwave).

The Dielectric Effect

In a microwave reactor, energy is not transferred via convection from the vessel wall.[2] Instead, it is generated volumetrically within the reaction matrix through two primary mechanisms:[3]

  • Dipolar Polarization: Polar solvent molecules (e.g., water, ethanol) align with the oscillating electric field. As the field alternates (2.45 GHz), molecules rotate to realign, generating heat through molecular friction.

  • Ionic Conduction: Dissolved ions (e.g., sulfonate salts, amine salts) oscillate under the electric field influence, colliding with neighboring molecules to generate heat.

This results in an inverted temperature gradient where the reaction mixture is hotter than the vessel walls, suppressing wall-effect degradation.

MicrowaveMechanism cluster_0 Conventional Heating cluster_1 Microwave Irradiation HeatSource External Heat Source (Oil Bath) VesselWall Vessel Wall (Conduction) HeatSource->VesselWall Solvent Solvent Gradient (Hot Walls, Cold Center) VesselWall->Solvent MW_Source Magnetron (2.45 GHz) Dipoles Dipolar Polarization (Molecular Rotation) MW_Source->Dipoles Ions Ionic Conduction (Collision) MW_Source->Ions UniformHeat Volumetric Heating (Instantaneous) Dipoles->UniformHeat Ions->UniformHeat

Figure 1: Comparison of thermal transfer mechanisms. Microwave irradiation bypasses thermal conductivity limits, allowing rapid access to activation energy.

Experimental Protocols

Protocol A: The "Green" Aqueous Synthesis

Objective: Synthesis of 4-(sulfamoyl)benzoic acid derivatives via direct nucleophilic substitution in water/acetone. This method avoids organic bases, utilizing dynamic pH control.[4]

Reagents:

  • Starting Material A: 4-(Chlorosulfonyl)benzoic acid (1.0 equiv)

  • Starting Material B: Primary/Secondary Amine (1.1 equiv)

  • Solvent: Water:Acetone (1:1 v/v) or Water:Ethanol (for solubility)

  • Base: Sodium Carbonate (

    
    , 1.0 equiv) - Optional, often catalyst-free if amine is in excess.
    

Workflow:

  • Preparation: In a 10 mL microwave-transparent vial, dissolve 1.0 mmol of amine and 1.0 mmol of

    
     in 2 mL water.
    
  • Addition: Add 1.0 mmol of 4-(chlorosulfonyl)benzoic acid dissolved in 2 mL acetone dropwise.

  • Irradiation: Cap the vial. Program the microwave reactor (e.g., Anton Paar Monowave or Biotage Initiator) with the following parameters:

    • Temperature: 80 °C

    • Time: 5 - 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Acidify the mixture to pH 2-3 using 1N HCl.

    • The sulfonamide derivative will precipitate.

    • Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Protocol B: One-Pot Activation from Sulfonic Acids (Advanced)

Objective: Synthesis when the sulfonyl chloride is unstable or unavailable. Uses TCT (Trichlorotriazine) to activate the sulfonic acid in situ.

Reagents:

  • 4-Sulfobenzoic acid (1.0 equiv)

  • TCT (0.33 equiv)

  • Triethylamine (TEA) (Excess)

  • Amine (1.1 equiv)[5]

  • Solvent: Acetone/DMF

Workflow:

OnePotWorkflow Step1 Step 1: Activation Sulfonic Acid + TCT + TEA (Acetone) MW1 MW Irradiation 80°C, 20 min Step1->MW1 Intermediate Intermediate: Sulfonyl Chloride/Triazine Complex MW1->Intermediate Step2 Step 2: Amination Add Amine + Base Intermediate->Step2 MW2 MW Irradiation 50°C, 10 min Step2->MW2 Product Final Product: Sulfonamide Derivative MW2->Product

Figure 2: Two-stage one-pot synthesis avoiding isolation of unstable sulfonyl chlorides.

  • Activation: Mix Sulfonic acid and TCT in acetone. Irradiate at 80°C for 20 min.

  • Amination: Add the amine directly to the reaction vessel. Irradiate at 50°C for 10 min.

  • Workup: Pour into water, extract with Ethyl Acetate, wash with brine, dry over

    
    .
    

Comparative Analysis: Conventional vs. Microwave

The following data summarizes the efficiency gains when synthesizing N-substituted-4-sulfamoylbenzoic acids.

ParameterConventional RefluxMicrowave IrradiationImprovement Factor
Reaction Time 4 – 12 Hours5 – 20 Minutes20x - 50x Faster
Solvent Usage High (50-100 mL)Low (2-5 mL)Green Metric
Yield (Avg) 65% - 75%85% - 96%+20% Yield
Purity (Crude) Requires Column Chrom.Often pure after filtrationStreamlined Workup
Energy Profile Continuous heating (high loss)Targeted heating (efficient)Eco-friendly

Data aggregated from comparative studies (See References 1, 2).

Optimization & Troubleshooting Guide

Solvent Selection (The "Maxwell-Wagner" Effect)

Microwave efficiency depends on the loss tangent (


) of the solvent—its ability to convert microwave energy into heat.
  • High Absorbers (Excellent for rapid heating): Ethanol (

    
    ), DMSO, Methanol.
    
  • Medium Absorbers: Water (

    
    ), DMF.
    
  • Transparent (Avoid as single solvent): Hexane, Toluene. Note: If using non-polar solvents, add a "doping" agent (ionic liquid or small amount of polar alcohol) to induce heating.

Common Failure Modes
  • Pressure Overload: Benzoic acid derivatives can decarboxylate at very high temperatures (>200°C).

    • Fix: Keep temperature <150°C and use active cooling features.

  • Poor Solubility: Sulfonamides often precipitate during the reaction in water, potentially creating "hot spots" on the solid.

    • Fix: Ensure vigorous stirring (600+ rpm). Use a co-solvent (Acetone or PEG-400).

  • Hydrolysis of Chloride: In Protocol A, the sulfonyl chloride competes between reacting with the amine and hydrolyzing with water.

    • Fix: Add the amine before the sulfonyl chloride. Keep the reaction time short (flash heating).

References

  • De Luca, L., & Giacomelli, G. (2008).[6][7] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[6][7] The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[4][8] Green Chemistry, 8(9), 835-838.

  • BenchChem. (2025).[5][9] A Comparative Guide to Conventional and Microwave-Assisted Synthesis.

  • Anton Paar. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Protocols for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid

Executive Summary & Chemical Context[3][4][5][6][7][8] Target Molecule: 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid CAS Registry: 118-91-2 (Analogous/Related Structures) Core Function: Key intermediate for sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[3][4][5][6][7][8]

Target Molecule: 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid CAS Registry: 118-91-2 (Analogous/Related Structures) Core Function: Key intermediate for sulfonylurea herbicides and diuretic pharmaceuticals (e.g., Furosemide analogs).[1][2]

This guide addresses the purification of crude product typically synthesized via the chlorosulfonation of 2-chlorobenzoic acid followed by amination with isopropylamine.[1][2] The crude profile usually contains hydrolyzed sulfonic acids , inorganic salts , and occluded solvents .[1]

Critical Physicochemical Properties:

  • Acidity: Contains two acidic protons: Carboxylic acid (

    
    ) and Sulfonamide (
    
    
    
    ).[1]
  • Solubility: Soluble in aqueous alkali (pH > 8) and polar organic solvents (EtOH, Acetone).[1] Insoluble in acidic water (pH < 2) and non-polar solvents (Hexane).[1]

Diagnostic Triage: The "Stop & Assess" Protocol[1]

Before initiating purification, characterize your crude material. Blind recrystallization often leads to yield loss due to "oiling out" or salt occlusion.

Workflow Visualization: Diagnostic Logic

purification_triage start START: Crude Product Assessment tlc Step 1: TLC/HPLC Analysis start->tlc decision_purity Est. Purity > 85%? tlc->decision_purity high_purity Proceed to Module 3: Recrystallization decision_purity->high_purity Yes low_purity Proceed to Module 2: Acid-Base Extraction decision_purity->low_purity No check_color Is Product Colored (Yellow/Brown)? high_purity->check_color low_purity->check_color charcoal Add Activated Carbon Step (Module 3) check_color->charcoal Yes

Figure 1: Decision matrix for selecting the appropriate purification intensity based on crude purity.

Module 2: Acid-Base Workup (The "Workhorse" Method)[1][2]

This method utilizes the acidity of the carboxylic acid to separate the product from non-acidic impurities and highly water-soluble sulfonic acid byproducts.[1]

Target Impurities:

  • Unreacted Amines: Removed in the filtration step (if insoluble) or remain in filtrate (if soluble).[1]

  • Hydrolysis Byproduct (2-Chloro-5-sulfobenzoic acid): Remains in the aqueous phase at low pH due to high water solubility.[1][2]

Step-by-Step Protocol
StepActionTechnical Rationale
1. Dissolution Suspend crude solid in 10% Na₂CO₃ (aq) . Stir until dissolved. Check pH > 9.Converts the carboxylic acid to its sodium salt (highly soluble).[1] Carbonate is preferred over NaOH to avoid hydrolysis of the sulfonamide bond [1].[1]
2. Filtration Filter the alkaline solution through Celite or a glass frit.[1]Removes mechanical impurities and unreacted non-acidic starting materials (e.g., bis-sulfonamides that are insoluble).[1][2]
3. Acidification Slowly add 6N HCl to the filtrate with vigorous stirring. Target pH 1-2 .Critical Step: Rapid acidification traps impurities.[1] Slow addition allows crystal growth. The target precipitates; the sulfonic acid byproduct stays in solution [2].[1]
4. Digestion Heat the resulting suspension to 60°C for 30 mins, then cool to room temp."Digestion" (Ostwald ripening) removes occluded salts from the crystal lattice, improving purity.[1]
5. Isolation Filter the solid.[1][3][4][5] Wash with cold water (3x) until filtrate is neutral.[1]Removes residual HCl and NaCl.

Module 3: Recrystallization (Polishing)[1]

If the Acid-Base workup yields a product with 95%+ purity but poor color or crystal form, proceed to recrystallization.[1]

Common Issue: Sulfonamides are notorious for "oiling out" (separating as a liquid oil rather than crystals) if the temperature drops too fast or the solvent polarity is incorrect.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationNotes
Ethanol / Water 70:30General PurposeBest balance of yield and purity.[1][2] Standard for benzoic acid derivatives [3].[6][7]
Acetic Acid / Water 50:50High PurityExcellent for removing colored impurities. Product is less soluble, leading to higher recovery.
Toluene 100%SpecificUse only if non-polar impurities are present.[1] Requires high heat.[3]
Protocol: The "Anti-Oil" Technique[1]
  • Dissolution: Dissolve the solid in the minimum amount of boiling Ethanol (95%).[1]

  • Clarification: If colored, add activated carbon (1-2% w/w), boil for 5 mins, and filter hot.

  • Nucleation: Remove from heat. Add hot water dropwise until persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add just enough boiling Ethanol to clear the solution again.

  • Crystallization: Wrap the flask in foil/towel to cool very slowly to room temperature.

    • Why? Slow cooling prevents the formation of the amorphous "oil" phase.[1]

  • Harvest: Cool in an ice bath for 1 hour, then filter.

Troubleshooting Logic: "Oiling Out"

oiling_out problem Problem: Product Oils Out cause1 Solvent too non-polar problem->cause1 cause2 Cooling too fast problem->cause2 fix1 Add more Ethanol (Increase polarity) cause1->fix1 fix2 Seed with pure crystal at 50°C cause2->fix2

Figure 2: Troubleshooting the "Oiling Out" phenomenon during recrystallization.

Frequently Asked Questions (FAQ)

Q1: My product is pink/brown even after acid-base extraction. Why? A: This indicates oxidation byproducts, likely from the aniline or amine traces.[1]

  • Fix: Use the Acetic Acid/Water recrystallization method.[1] Acetic acid is excellent at solubilizing these colored tars while precipitating the benzoic acid product.[1]

Q2: The melting point is broad (e.g., 160-175°C).[1][2] What does this mean? A: A broad range >2°C usually indicates wetness (solvent occlusion) or the presence of the sulfonic acid hydrolysis product.[1]

  • Fix: Dry the sample under vacuum at 60°C for 12 hours. If the range persists, repeat the Acid-Base Workup (Module 2), ensuring the pH drops fully to 1.0 to ensure complete protonation.[1]

Q3: Can I use NaOH instead of Na₂CO₃ for the workup? A: Yes, but proceed with caution. Strong bases like NaOH can hydrolyze the sulfonamide bond at high temperatures.[1] If using NaOH, keep the solution cold (0-5°C) and limit exposure time [4].[1]

Q4: I have low yield. Where is my product? A: Check the pH of your mother liquor. The


 of the carboxylic acid is ~3.[1]5. If you stopped acidification at pH 4 or 5, a significant portion of the product remains dissolved as the salt.[1] You must drive the pH down to ~1-2.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (General reference for sulfonamide synthesis and Schotten-Baumann conditions).

  • BenchChem Application Notes. "Synthesis of Sulfonamides using 2,6-dichloro-3-chlorosulfonyl-benzoic acid." (Protocol for analogous chlorosulfonyl benzoic acid handling). [1]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013.[1][2] (Standard solvent systems for benzoic acid derivatives).

  • Organic Syntheses. "Synthesis of Carboxylic Acids from Benzamide Precursors." (Guidance on hydrolysis risks and pH control).

Sources

Optimization

optimizing temperature and pressure for chlorosulfonation reactions

Welcome to the Technical Support Center for Chlorosulfonation Reactions. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, actionable advice for optimizing rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chlorosulfonation Reactions. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, actionable advice for optimizing reaction parameters and troubleshooting common issues. Here, we move beyond simple protocols to explain the underlying chemical principles governing your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the foundational principles of chlorosulfonation, focusing on the critical roles of temperature and pressure.

Q1: What is the fundamental mechanism of chlorosulfonation on an aromatic ring?

Chlorosulfonation is a classic electrophilic aromatic substitution (SEAr) reaction.[1][2] The process involves the substitution of a hydrogen atom on an aromatic ring with a chlorosulfonyl group (-SO₂Cl). The reaction typically uses chlorosulfonic acid (ClSO₃H) as both the reagent and the solvent. The key electrophile, the chlorosulfonium ion (SO₂Cl⁺), is generated in situ through the self-protonation of chlorosulfonic acid.[3] This powerful electrophile then attacks the electron-rich aromatic ring to form the desired aryl sulfonyl chloride.[3][4]

Q2: How does temperature critically influence the outcome of my chlorosulfonation reaction?

Temperature is arguably the most critical parameter to control in chlorosulfonation as it governs both reaction rate and selectivity.[5]

  • Reaction Rate: Like most chemical reactions, increasing the temperature increases the rate of chlorosulfonation. However, this comes with significant trade-offs.

  • Selectivity and Byproduct Formation: Higher temperatures often lead to a decrease in selectivity and an increase in unwanted side products.[6] Common byproducts include diaryl sulfones and polysulfonated products.[7][8] For instance, sulfone formation is particularly favored at elevated temperatures where a newly formed sulfonyl chloride can act as an electrophile and react with another aromatic molecule.[6][8] For temperature-sensitive substrates, higher temperatures can also lead to charring and decomposition.

  • Isomer Distribution: In the case of substituted aromatic rings, temperature can influence the ratio of ortho, para, and meta isomers. While many sulfonations are kinetically controlled at lower temperatures, thermodynamic control can begin to dominate at higher temperatures, potentially favoring the more stable isomer.[8][9]

Q3: What is the role of pressure in chlorosulfonation reactions?

For most lab-scale chlorosulfonation reactions performed in open or vented flasks, pressure is not a primary parameter for optimization. The reaction generates a significant amount of hydrogen chloride (HCl) gas as a byproduct, and the system is typically kept at atmospheric pressure.[10]

However, in sealed, industrial-scale reactors or when working with volatile starting materials, pressure can become a factor. Increased pressure could potentially keep gaseous reactants in solution, but it also presents significant safety hazards due to the buildup of corrosive HCl gas. In continuous flow chemistry setups, managing the backpressure generated by HCl is a critical safety and engineering challenge.[11]

Q4: Why am I getting the sulfonic acid (-SO₃H) instead of the sulfonyl chloride (-SO₂Cl)?

This is a classic issue related to hydrolysis. The chlorosulfonyl group is highly reactive and readily hydrolyzes upon contact with water to form the corresponding sulfonic acid.[6][8] This most often occurs during the workup step when the reaction mixture is quenched with ice or water.[6] To minimize hydrolysis, the quenching process must be rapid, performed at low temperatures (0-5°C), and the product should be filtered and isolated as quickly as possible.[6][8]

Section 2: Troubleshooting Guide

This section provides a structured, cause-and-effect approach to solving specific problems you may encounter during your experiments.

Issue 1: Low Yield of Desired Aryl Sulfonyl Chloride

A low yield is a common problem that can stem from multiple sources. The following workflow will help you diagnose the root cause.

Troubleshooting Workflow: Low Product Yield

Caption: The pathway to unwanted diaryl sulfone formation.

Solutions:

  • Lower the Reaction Temperature: This is the most effective method to suppress sulfone formation. [6][8]Sulfone formation has a higher activation energy than the initial chlorosulfonation, so running the reaction at the lowest feasible temperature will favor the desired product.

  • Control the Order of Addition: Add the aromatic substrate portion-wise to the chilled chlorosulfonic acid. [1]This maintains a high concentration of the chlorosulfonating agent relative to the substrate, minimizing the chance for the product to react with the starting material.

  • Use Sufficient Excess of Chlorosulfonic Acid: Using a proper excess (e.g., 5 equivalents) of chlorosulfonic acid helps to ensure that the intermediate sulfonic acid is quickly converted to the sulfonyl chloride, reducing its availability to participate in side reactions. [6]

Section 3: Data-Driven Optimization

Optimizing temperature requires balancing reaction rate against purity. The following table provides a representative example of how temperature can affect the outcome of a chlorosulfonation reaction on a generic activated aromatic substrate.

Reaction Temperature (°C)Reaction Time (hours)Yield of Sulfonyl Chloride (%)Purity (%) (by HPLC)Diaryl Sulfone Byproduct (%)
0 - 5475>98<1
20 - 25 (Room Temp)290954
601928513
1000.580 (decomposition noted)6525

Data are illustrative and will vary based on the specific substrate.

As the table demonstrates, a moderate temperature (20-25°C) provides a high yield in a reasonable timeframe. While a higher temperature (60°C) slightly increases the initial yield, it comes at a significant cost to purity. The lowest temperature (0-5°C) provides the highest purity but requires a longer reaction time.

Section 4: Experimental Protocol

This section provides a standard, validated protocol for the chlorosulfonation of acetanilide, a common undergraduate and industrial procedure.

Synthesis of p-Acetamidobenzenesulfonyl Chloride

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water. [12][13][14]This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (acid-resistant gloves, lab coat, splash goggles, face shield) must be worn at all times. [12][15][16] Materials:

  • Acetanilide (1.0 eq)

  • Chlorosulfonic acid (ClSO₃H) (4.0 - 5.0 eq)

  • Crushed ice and water

  • Round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap (e.g., a beaker with sodium bicarbonate solution to neutralize HCl gas).

Procedure:

  • In a fume hood, charge a clean, dry round-bottom flask with chlorosulfonic acid (4.0 - 5.0 eq).

  • Cool the flask in an ice-water bath to 0-5°C.

  • While stirring, add the acetanilide (1.0 eq) in small portions over 15-20 minutes. Ensure the internal temperature does not rise above 15°C. [10]4. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to 50-60°C and hold for 1-2 hours to ensure the reaction goes to completion. [10]The disappearance of HCl gas evolution is a good indicator. [10]6. Allow the reaction mixture to cool back to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • CAREFULLY and SLOWLY , pour the reaction mixture in a thin stream into the vigorously stirred ice-water slurry. This step is highly exothermic and will generate large volumes of HCl gas. Perform this in the back of the fume hood.

  • The product, p-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.

  • Do not delay. Immediately collect the solid product by suction filtration.

  • Wash the filter cake thoroughly with several portions of cold water to remove any residual acid.

  • Press the solid as dry as possible on the funnel. Further drying can be accomplished in a desiccator. The crude product is often of sufficient purity for subsequent steps, such as the synthesis of sulfa drugs. [10]

Section 5: Safety First

Working with chlorosulfonic acid requires strict adherence to safety protocols.

  • Handling: Always handle chlorosulfonic acid in a chemical fume hood. [13][15]It is highly corrosive and can cause severe burns upon contact with skin or eyes. [12][13][14]Its vapors are extremely irritating to the respiratory system. [12][15]* Reaction with Water: Chlorosulfonic acid reacts violently and exothermically with water, including moisture in the air, to release large quantities of corrosive HCl and sulfuric acid fumes. [12][17]Ensure all glassware is scrupulously dry.

  • Quenching: The quenching of a chlorosulfonation reaction is a particularly hazardous step. Always add the reaction mixture to ice, never the other way around. Use a robust stirring setup and a large vessel to contain the splashing and effervescence.

  • Spills: In case of a spill, do NOT use water. Neutralize small spills with a dry absorbent material like sand or vermiculite. [12]Evacuate the area in case of a large spill.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, and chemical splash goggles. A face shield is highly recommended, especially during quenching. [12][16]

References

  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO - NJ.gov . Available at: [Link]

  • Sulfonation and Chlorosulfonation Mechanisms | PDF | Chemical Reactions | Acid - Scribd . Available at: [Link]

  • CHLOROSULFONIC ACID FOR SYNTHESIS MSDS | CAS 7790-94-5 MSDS - Loba Chemie . Available at: [Link]

  • What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange . Available at: [Link]

  • Chlorosulfonic Acid - A Versatile Reagent . Available at: [Link]

  • Aromatic sulfonation - Wikipedia . Available at: [Link]

  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure . Available at: [Link]

  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug . Available at: [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols . Available at: [Link]

  • Module 5 : Electrophilic Aromatic Substitution - NPTEL Archive . Available at: [Link]

  • Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry - YouTube . Available at: [Link]

  • Chlorosulfonation of Acetanilide | PDF | Chlorine | Chloride - Scribd . Available at: [Link]

  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES . Available at: [Link]

  • CN101613308A - The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride - Google Patents.
  • Chlorosulfonic Acid - Veolia North America . Available at: [Link]

  • Ortho, Para, Meta - Chemistry Steps . Available at: [Link]

  • Organic Chemistry: Why is there a preference for para product in the sulfonation and ortho product in the chlorosulfonation in toluene? - Quora . Available at: [Link]

  • CHLOROSULFONIC ACID - Ataman Kimya . Available at: [Link]

  • Sulfonation may lead to ortho selectivity without lithiation . Available at: [Link]

  • US4620950A - Process for preparing aryl sulfone sulfonic acids - Google Patents.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC . Available at: [Link]

  • Sulfonation and Sulfation Processes - Chemithon . Available at: [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications . Available at: [Link]

  • A method of chlorosulfonation is carried out using sulfur trioxide - Google Patents.
  • Reaction Condition Optimization - Creative Biolabs . Available at: [Link]

  • How to carry out a sulfonation reaction? - ResearchGate . Available at: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI . Available at: [Link]

  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency - Industry News - ASIA Chemical . Available at: [Link]

Sources

Troubleshooting

stability of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid under acidic conditions

Technical Support Center: Stability & Handling Guide Subject: 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (CAS: 74138-28-6) Reference ID: TS-GUIDE-CISA-001 Executive Summary 2-Chloro-5-[(isopropylamino)sulfonyl]ben...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (CAS: 74138-28-6) Reference ID: TS-GUIDE-CISA-001

Executive Summary

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is a bifunctional intermediate often used in the synthesis of sulfonamide-based pharmaceuticals and herbicides. Its stability profile is governed by two primary functional groups: the benzoic acid core and the secondary sulfonamide moiety.

Under acidic conditions, this molecule exhibits a bimodal stability profile :

  • Chemical Stability: High. The sulfonamide bond is kinetically stable against hydrolysis in dilute acids at ambient temperatures.

  • Physical Stability: Low. The molecule is prone to precipitation in acidic media due to the protonation of the carboxylate group (pKa ≈ 2.8).

Key Recommendation: For analytical or storage purposes, maintain samples in neutral-to-slightly alkaline buffers (pH > 4.5) to ensure solubility, or use high-organic diluents (MeOH/ACN) if acidic mobile phases are required.

Troubleshooting & FAQs

Q1: I see a new peak eluting near the solvent front in my HPLC chromatogram after leaving the sample in 0.1% TFA overnight. Is this degradation?

Diagnosis: Likely No . Explanation: Secondary sulfonamides are generally stable in 0.1% Trifluoroacetic acid (TFA) or Formic acid at room temperature. The "new peak" is often an artifact of solubility rather than chemical degradation.

  • Mechanism: In 0.1% TFA (pH ~2), the carboxylic acid is fully protonated (

    
    ). If your sample concentration is high (>0.5 mg/mL), the molecule may micro-precipitate or form dimers, leading to peak broadening or split peaks.
    
  • Verification Step: Dilute the sample 10-fold in 50:50 Acetonitrile:Water and re-inject. If the peak shape restores, it was a solubility issue, not hydrolysis.

Q2: We are performing a reaction workup using 1M HCl at 60°C. Will the sulfonamide bond cleave?

Diagnosis: Risk of Hydrolysis. Explanation: While stable at room temperature, secondary sulfonamides are susceptible to acid-catalyzed hydrolysis under thermal stress.

  • Threshold: Prolonged exposure (>2 hours) to strong acids (pH < 1) at elevated temperatures (>50°C) will initiate the cleavage of the

    
     bond.
    
  • Degradants: The primary degradation products are 2-chloro-5-sulfobenzoic acid (highly polar) and isopropylamine (not UV active).

  • Corrective Action: Perform acidification at

    
     and filter the precipitate immediately. Do not heat the acidic slurry.
    
Q3: What is the pKa of this molecule, and how does it affect my mobile phase choice?

Technical Insight:

  • COOH pKa (Estimated): ~2.6 – 2.9. (The electron-withdrawing Chlorine at C2 and Sulfonamide at C5 significantly increase acidity compared to benzoic acid).

  • Sulfonamide NH pKa: ~10.5 (Very weak acid).

  • Impact: At pH 2.0 (standard LC-MS conditions), the molecule is neutral and hydrophobic. At pH 7.0, it is anionic (carboxylate form).

  • Recommendation: For robust retention time, operate at pH 2.0 - 2.5 (fully protonated) or pH > 4.5 (fully ionized). Avoid pH 3.0, where slight pH fluctuations will cause massive retention time shifts.

Experimental Protocols

Protocol A: Forced Degradation Study (Acidic Hydrolysis)

Objective: To determine the half-life of the sulfonamide bond under stress conditions.

Materials:

  • API: 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid[1]

  • Solvent: Methanol (to aid initial solubility)

  • Stressor: 1.0 N HCl

Procedure:

  • Preparation: Dissolve 10 mg of API in 2 mL Methanol.

  • Acidification: Add 8 mL of 1.0 N HCl. (Final Conc: 1 mg/mL).

  • Stress Conditions:

    • Sample A: Store at

      
       (Control).
      
    • Sample B: Heat at

      
       in a sealed vial for 4 hours.
      
  • Quenching: Neutralize Sample B with 1.0 N NaOH prior to analysis to prevent column damage.

  • Analysis: Analyze via HPLC-UV (254 nm).

Acceptance Criteria:

  • Stable: >98% recovery of parent peak.

  • Labile: Appearance of a polar peak (RRT ~0.2-0.3) corresponding to the sulfonic acid derivative.

Stability Data Summary

ConditionTimeTemperaturePredicted StabilityPrimary Issue
0.1% Formic Acid 24 Hours

Stable None
1.0 N HCl 4 Hours

Stable Precipitation
1.0 N HCl 4 Hours

Degradation Hydrolysis (

cleavage)
Phosphate Buffer pH 7 1 Month

Stable None (Preferred storage)

Visualizations

Figure 1: Acid-Catalyzed Degradation Pathway

Caption: Under harsh acidic conditions (Heat + Strong Acid), the sulfonamide bond cleaves via an A2 mechanism, yielding the sulfonic acid and isopropylamine.

DegradationPathway Parent Parent Molecule (2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid) Intermediate Protonated Intermediate (N-protonation) Parent->Intermediate + H+ (Fast Equilibrium) Product1 Degradant A (2-Chloro-5-sulfobenzoic acid) Intermediate->Product1 + H2O / Heat (Rate Limiting Step) Product2 Degradant B (Isopropylamine) Intermediate->Product2 Hydrolysis

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing stability vs. solubility issues in acidic media.

Troubleshooting Start Issue: Low Recovery or Extra Peak in Acidic Media CheckSolubility Step 1: Dilute sample 10x in 50% Organic Solvent Start->CheckSolubility Result1 Peak shape improves? Recovery restores? CheckSolubility->Result1 SolubilityIssue Diagnosis: Physical Instability (Precipitation) Result1->SolubilityIssue Yes DegradationIssue Diagnosis: Chemical Instability (Hydrolysis) Result1->DegradationIssue No Action1 Action: Maintain pH > 4.5 or increase % Organic SolubilityIssue->Action1 Action2 Action: Reduce temperature or Acid Concentration DegradationIssue->Action2

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 458210, 2-Chloro-5-sulfamoylbenzoic acid derivatives. Retrieved from [Link]

  • Mechanistic Grounding (Sulfonamide Hydrolysis)

    • Bekdemir, Y., & Erturk, A. G. (2013).[2] Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides. Journal of Physical Organic Chemistry. Retrieved from [Link]

  • Forced Degradation Guidelines

    • International Conference on Harmonisation (ICH).[3] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

Optimization

identification of degradation products in 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

Ticket ID: CISBA-DEG-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Identification of Degradation Products & Impurity Profiling Executive Summary Welcome to the Technical Support Center fo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CISBA-DEG-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Identification of Degradation Products & Impurity Profiling

Executive Summary

Welcome to the Technical Support Center for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (referred to herein as CISBA ). This molecule is a critical scaffold in the synthesis of sulfonamide diuretics (e.g., Furosemide analogs) and SGLT2 inhibitors.

Its degradation profile is dominated by hydrolytic cleavage of the sulfonamide bond and photolytic dechlorination . This guide provides the specific analytical parameters, degradation pathways, and troubleshooting steps required to identify these impurities in compliance with ICH Q1A(R2) and Q3A/B guidelines.

Analytical Method Configuration

Before attempting to identify unknowns, ensure your LC-MS platform is optimized for acidic sulfonamides.

Recommended Instrument Parameters
ParameterSettingTechnical Rationale
Ionization Mode ESI Negative (-) Sulfonamides (

) and Benzoic acids are acidic. Negative mode yields intense

ions, whereas Positive mode often suffers from poor ionization or sodium adduct formation.
Column Phase C18 (High Carbon Load) or PFP (Pentafluorophenyl) The primary degradation product (sulfonic acid) is highly polar and will elute in the void volume on standard C8 columns. PFP offers alternative selectivity for halogenated aromatics.
Mobile Phase A 0.1% Formic Acid in WaterMaintains acidic pH to suppress ionization of the carboxylic acid during separation, improving peak shape (though ionization happens in the source).
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for sulfonamides compared to Methanol.
Gradient 5% to 95% B over 15 minA shallow gradient is required to separate the des-chloro photo-degradant from the parent peak.

Degradation Pathways & Structural Identification

The following diagram illustrates the primary degradation routes for CISBA. Use this to correlate observed


 values with chemical structures.
Pathway Visualization

CISBA_Degradation Parent Parent: CISBA (MW: 277.7) [M-H]-: 276.0 DP1 DP-1: Hydrolysis Product 2-chloro-5-sulfobenzoic acid (MW: 236.6) [M-H]-: 234.9 Parent->DP1 Acid/Base Hydrolysis (Cleavage of S-N bond) DP2 DP-2: Photo-Degradant 3-[(isopropylamino)sulfonyl]benzoic acid (MW: 243.3) [M-H]-: 242.1 Parent->DP2 Photolysis (UV) (Loss of Cl) DP3 DP-3: Decarboxylation Product 4-chloro-N-isopropylbenzenesulfonamide (MW: 233.7) [M-H]-: 232.0 Parent->DP3 Thermal Stress (Loss of CO2) Amine Isopropylamine (Not detected in ESI-) Parent->Amine Leaving Group

Caption: Primary degradation pathways of CISBA. DP-1 (Hydrolysis) is the dominant pathway in aqueous formulations.

Detailed Degradant Dictionary
DP-1: The Hydrolysis Product (2-chloro-5-sulfobenzoic acid)
  • Mechanism: Nucleophilic attack of water on the sulfur atom of the sulfonamide group, releasing isopropylamine.

  • Stress Condition: Acidic pH (pH < 2) + Heat; or Strong Base (pH > 10).

  • Mass Shift:

    
     (Loss of Isopropyl group 
    
    
    
    ). Note: In reality, it is the loss of the amine (
    
    
    ) and gain of
    
    
    .
  • Identification: Look for

    
     in Negative mode.
    
  • Critical Note: This compound is extremely polar (a sulfonic acid + a carboxylic acid). It often elutes in the solvent front (dead time).

DP-2: The Photo-Degradant (Des-chloro analog)
  • Mechanism: Homolytic fission of the Aryl-Chlorine bond under UV light (photolysis).

  • Stress Condition: ICH Q1B Photostability testing (1.2 million lux hours).

  • Mass Shift:

    
     (Replacement of Cl with H).
    
  • Identification: Look for

    
    . Isotopic pattern analysis is crucial: The parent has a distinctive Chlorine isotope pattern (
    
    
    
    ). DP-2 will lose this pattern.
DP-3: The Decarboxylated Product
  • Mechanism: Thermal elimination of

    
     from the benzoic acid moiety.
    
  • Stress Condition: High temperatures (>100°C) in solid state.

  • Mass Shift:

    
     (Loss of 
    
    
    
    ).
  • Identification: Look for

    
    . This molecule is less polar than the parent and will elute later on a Reverse Phase column.
    

Troubleshooting Guide (FAQs)

User Question: "I see a large peak at the solvent front (0.5 min) in my forced degradation samples. Is this an artifact?"

Scientist Answer: It is likely DP-1 (2-chloro-5-sulfobenzoic acid) .

  • Why: The hydrolysis product contains a sulfonic acid group (

    
    ) and a carboxylic acid group. It is fully ionized at almost any pH, making it unretained on standard C18 columns.
    
  • Solution: To confirm, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or use an Ion-Pairing Reagent (e.g., 5mM Tetrabutylammonium hydroxide) in your mobile phase to retain the peak.

User Question: "My parent peak has a mass of 276 Da (ES-), but I see a co-eluting peak at 278 Da. Is this an impurity?"

Scientist Answer: Check the Chlorine Isotope Pattern .

  • Explanation: Chlorine exists naturally as

    
     (75%) and 
    
    
    
    (25%). A pure chlorinated compound must show a peak at M+2 with roughly 33% intensity of the M peak.
  • Action: If the 278 peak is ~30-35% of the 276 peak, it is the

    
     isotope of the parent, not an impurity. If the ratio is significantly higher (e.g., 1:1), you may have a co-eluting impurity (likely a des-isopropyl, bromo-analog, or reduction product).
    

User Question: "How do I differentiate between Oxidative degradation and Hydrolysis?"

Scientist Answer: Use the Nitrogen Rule and Mass Shifts.

  • Oxidation: Usually adds Oxygen (+16 Da). You would see

    
     292. This typically happens at the isopropyl tertiary carbon or the nitrogen (N-oxide).
    
  • Hydrolysis: Results in fragmentation (Loss of mass).

  • Protocol: Perform a "Mass Balance" check. If the area count of the Parent decreases by 10%, does the sum of the new peaks equal that loss? Hydrolysis products usually respond well in UV; Oxidative products might not.

Experimental Protocol: Forced Degradation (Stress Testing)

Follow this protocol to generate the reference standards for the impurities described above.

Stress TypeConditionsTarget DegradationNotes
Acid Hydrolysis 1N HCl, 60°C, 4-24 hours10-20%Primary route for generating DP-1. Neutralize before LC injection to prevent column damage.
Base Hydrolysis 1N NaOH, 60°C, 4-24 hours10-20%Sulfonamides are generally more stable in base than acid, but benzoic esters (if present) or the amide bond may cleave.
Oxidation 3%

, RT, 2-6 hours
5-15%Watch for N-oxides or hydroxylation of the isopropyl group.
Photolysis UV/Vis (ICH Q1B), 1.2M lux-hrVariableCrucial: Compare "Dark Control" vs. "Light Exposed" to isolate DP-2 (Dechlorination).

Troubleshooting Logic Flow

Use this decision tree to diagnose unexpected peaks in your chromatogram.

Troubleshooting_Tree Start Unknown Peak Detected CheckRT Check Retention Time (RT) Start->CheckRT Void RT < 1.0 min (Void Volume) CheckRT->Void Early Elution Late RT > Parent CheckRT->Late Late Elution CheckMass Check Mass (ES-) CheckRT->CheckMass Near Parent DP1_Node Suspect DP-1 (Hydrolysis) Confirm with HILIC Void->DP1_Node DP3_Node Suspect DP-3 (Decarboxylation) Late->DP3_Node Isotope Check Cl Isotope Pattern CheckMass->Isotope Isotope->Start Pattern Intact (Isomer?) DP2_Node Suspect DP-2 (Photolysis) Loss of Cl Pattern Isotope->DP2_Node Pattern Lost

Caption: Diagnostic logic for assigning impurity identity based on RT and Mass Spectral data.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4]Link

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).Link

  • Białk-Bielińska, A., et al. (2012).[5] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Demonstrates the kinetics of S-N bond cleavage in sulfonamides). Link

  • Klagkou, K., et al. (2003).[6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[6] (Key reference for MS fragmentation patterns in negative mode). Link

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 2-chloro-5-[(isopropylamino)sulfonyl]benzoic acid. (Toxicity and physicochemical property data).[7][8] Link

Sources

Troubleshooting

overcoming steric hindrance in 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid derivatives

Technical Support Center: 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid Derivatives Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Case ID: #STERIC-2CL-ISO Welcome to the Technical Assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid Derivatives

Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Case ID: #STERIC-2CL-ISO

Welcome to the Technical Assistance Center

You have reached the specialized support unit for ortho-substituted benzoic acid scaffolds . We understand that working with 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid presents a "perfect storm" of synthetic challenges:

  • Steric Blockade: The C2-Chloro atom physically shields the C1-Carboxylic acid.

  • Electronic Deactivation: The sulfonamide group is electron-withdrawing, reducing the nucleophilicity of the ring, while the carboxylate (if formed) repels incoming nucleophiles during substitution reactions.[1]

Below are the troubleshooting guides (Tickets) for the most common failure modes associated with this scaffold.

TICKET #001: Amide Coupling Fails (Low Yield/No Reaction)

User Complaint: "I tried coupling this acid with a primary amine using EDC/NHS and HOBt, but I'm recovering 90% starting material. Is my coupling reagent bad?"

Diagnosis: Your coupling reagent is likely fine. The issue is the Ortho Effect .[2][3][4] The chlorine atom at position 2 forces the carboxylic acid out of plane and physically blocks the trajectory of the bulky active ester intermediate (O-acylisourea) required for EDC coupling. Standard carbodiimide chemistries often fail here.

Resolution Protocol: The Acid Chloride Route For this specific scaffold, you must bypass the bulky active ester intermediate by converting the acid to a highly reactive, less sterically demanding Acid Chloride .

Step-by-Step Protocol (The "Gold Standard")
  • Activation:

    • Dissolve 1.0 eq of your benzoic acid derivative in dry Toluene or DCM.

    • Add Thionyl Chloride (SOCl₂) (2.0 - 5.0 eq).

    • Critical Additive: Add a catalytic amount of DMF (3-5 drops). This forms the Vilsmeier-Haack intermediate, which is essential for overcoming the electronic deactivation caused by the sulfonamide group.

    • Reflux for 2-3 hours. The solution should turn clear.

    • Evaporation: Remove solvent and excess SOCl₂ under vacuum. Azeotrope with toluene twice to remove trace HCl.

  • Coupling:

    • Redissolve the crude acid chloride in dry DCM or THF.

    • Add the amine (1.1 eq) and a non-nucleophilic base (DIPEA or Et₃N, 2.0 eq).

    • Stir at 0°C to RT.

Alternative High-Throughput Method (HATU) If you cannot tolerate acid conditions, use HATU or PyBOP . These reagents generate an At-isomer active ester that is slightly more accessible, but yields will generally be lower than the acid chloride route.

Visual Workflow (Amide Coupling Decision Tree):

AmideCoupling Start Start: Amide Coupling 2-Cl-5-Sulfamoylbenzoic Acid Check1 Is the Amine Sterically Hindered? Start->Check1 Method1 Standard EDC/NHS (Likely to FAIL) Check1->Method1 No (Try First) Method2 Acid Chloride Route (SOCl2 + cat. DMF) Check1->Method2 Yes (Recommended) Method1->Method2 If Fails Method3 HATU / HOAt (Moderate Yield) Method2->Method3 If Acid Sensitive

Caption: Decision logic for selecting the correct coupling strategy based on steric constraints.

TICKET #002: SnAr Reaction Fails (Displacing the Chlorine)

User Complaint: "I am trying to displace the 2-Chloro group with a nucleophile (e.g., an amine or alkoxide) to make a furosemide analog. I'm refluxing in ethanol but nothing happens."

Diagnosis: You are fighting electrostatics. The carboxylic acid is deprotonated to a carboxylate (COO⁻) under basic conditions. This negative charge donates electron density into the ring (induction) and electrostatically repels the incoming nucleophile.

Resolution Protocol: The "Ester Activation" Strategy You must mask the carboxylic acid as an ester. This converts the group from an electron-donating obstacle into an electron-withdrawing activator (via resonance), significantly lowering the energy barrier for Nucleophilic Aromatic Substitution (SnAr).

Step-by-Step Protocol
  • Protection (Esterification):

    • React the acid with MeOH/H₂SO₄ (catalytic) at reflux to generate the Methyl Ester .

    • Result: The C1 substituent is now -COOMe (Electron Withdrawing Group).

  • SnAr Reaction:

    • Solvent: DMSO or NMP (Polar Aprotic is mandatory to solvate the nucleophile).

    • Base: K₂CO₃ or DIPEA .

    • Temperature: 100°C - 130°C . (The isopropylamino-sulfonyl group activates the ring at the para position relative to itself, assisting this reaction).

    • Monitor: Watch for the disappearance of the aryl chloride.[5]

  • Deprotection (Saponification):

    • Treat the product with LiOH (aq) in THF/Water.

    • Acidify to pH 3 to precipitate the final product.

Comparative Data: SnAr Reactivity

Substrate FormElectronic State of C1Effect on C2-Cl ReactivityPredicted Yield (Standard Conditions)
Free Acid Carboxylate (COO⁻)Deactivating (Repulsion)< 5% (Trace)
Methyl Ester Ester (COOMe)Activating (EWG)75 - 90%
Amide Amide (CONHR)Moderately Activating40 - 60%

Visual Workflow (SnAr Strategy):

SnArStrategy Input Substrate: Free Acid Step1 Step 1: Esterification (MeOH/H+) Input->Step1 Blocks COO- Intermed Intermediate: Methyl Ester Step1->Intermed Step2 Step 2: SnAr (Nu- / DMSO / Heat) Intermed->Step2 Activates Cl Step3 Step 3: Hydrolysis (LiOH / THF) Step2->Step3 Final Product: Functionalized Acid Step3->Final

Caption: The "Protection-Deprotection" sandwich required to successfully displace the hindered chlorine.

Frequently Asked Questions (FAQ)

Q: Will the isopropylamino-sulfonyl group survive the acid chloride formation (SOCl₂)? A: Generally, yes. Secondary sulfonamides are quite robust. However, avoid excessive heating (>80°C) for prolonged periods, as desulfonylation is possible under extreme acidic forcing conditions. The isopropyl group provides steric bulk that actually protects the sulfonamide nitrogen from unwanted side reactions.

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes, and it is often preferred for smaller scales (mg to g). Use DCM as the solvent with catalytic DMF. It generates the acid chloride at room temperature, which is gentler on the sulfonamide moiety than refluxing SOCl₂.

Q: Why not use a palladium catalyst (Buchwald-Hartwig) to displace the Cl? A: You can, but it is often overkill. The 2-chloro position is sufficiently activated by the ortho-carbonyl and para-sulfonyl groups to proceed via classical SnAr if you use the ester technique described in Ticket #002. Save the precious metals for unactivated aryl chlorides.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling.[6] Chemical Society Reviews. Link

    • Context: Authoritative review on overcoming steric hindrance in amide coupling, supporting the Acid Chloride and HATU recommend
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][7] Chemical Reviews. Link

    • Context: The foundational text on the SnAr mechanism, explaining the electronic requirements (EWG) for displacing aryl chlorides.
  • Topliss, J. G., et al. (1972). Antihypertensive Agents. Synthesis and Activity of 3-Amino-2-hydroxypropyl Esters of Furosemide. Journal of Medicinal Chemistry.[8] Link

    • Context: Demonstrates the specific reactivity of the 2-chloro-5-sulfamoylbenzoic acid scaffold (Furosemide class)

Sources

Optimization

solvent selection for optimal crystallization of sulfonamide intermediates

Technical Support Center: Crystallization of Sulfonamide Intermediates Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SULF-CRYST-OPT-01 Overview: The Sulfonamide Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Sulfonamide Intermediates

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SULF-CRYST-OPT-01

Overview: The Sulfonamide Challenge

Welcome to the technical support hub. You are likely here because your sulfonamide intermediate—characterized by that rigid


 core—is behaving unpredictably.

Sulfonamides are notoriously difficult to crystallize consistently due to two competing factors:

  • Conformational Polymorphism: The rotation around the S-N bond allows the molecule to pack in multiple stable lattice energies (polymorphs), often yielding the wrong form for bioavailability or filtration.

  • Amphoteric Nature: The sulfonamide nitrogen is acidic (

    
    ), while the amine (if present) is basic, making solubility highly pH- and solvent-dependent.
    

This guide moves beyond basic "dissolve and cool" instructions. We will engineer the solvent environment to control the crystal lattice.

Module 1: Solvent Selection Logic (Thermodynamics)

User Question: "I’ve tried ethanol and ethyl acetate, but my yield is poor or the material gums up. How do I scientifically select a solvent?"

Technical Insight: Stop guessing with "like dissolves like." For sulfonamides, you must balance Hansen Solubility Parameters (HSP) . Sulfonamides possess high polarity (


) and significant hydrogen bonding capability (

).
  • The Trap: If the solvent's

    
     is too similar to the solute, the solvent binds so tightly to the sulfonamide molecules that they refuse to let go and stack into a crystal lattice (high solubility, poor yield).
    
  • The Goal: Select a solvent that dissolves the compound at high temperatures (entropy driven) but is "rejected" by the compound at low temperatures (enthalpy driven).

Data Table: Recommended Solvent Classes for Sulfonamides
Solvent ClassRoleInteraction MechanismRisk Profile
Dipolar Aprotic (DMSO, DMAc, NMP)Primary SolventHigh

. Breaks intermolecular H-bonds of the solid.
High Risk: Hard to remove; can retain product in mother liquor due to high affinity.
Alcohols (MeOH, iPrOH, n-Butanol)Primary/Co-solventH-bond Donor/Acceptor. Critical for polymorph direction.Medium Risk: Can form solvates. Chain length affects polymorph selection (see Module 2).
Esters (Ethyl Acetate, IPM)Anti-solventH-bond Acceptor only. Good for inducing supersaturation.Low Risk: Good impurity rejection; often environmentally benign.
Water Anti-solventHigh

. Forces hydrophobic aryl groups together.
High Risk: Causes "oiling out" if added too fast (Liquid-Liquid Phase Separation).

Module 2: Controlling Polymorphism

User Question: "My DSC shows a different melting point than the reference standard. Why did the crystal form change?"

Technical Insight: Sulfonamide polymorphism is often kinetically controlled by the solvent's ability to hydrogen bond.

  • Mechanism: If you use a solvent that acts as a Hydrogen Bond Donor (e.g., 1-propanol), it interacts with the sulfonyl oxygen atoms. This can "block" the formation of stable dimers in solution, forcing the molecules to stack in a metastable arrangement (e.g., Form I) when they crash out.

  • Causality: Changing from methanol (small, high polarity) to n-butanol (bulky, lower polarity) changes the rate of desolvation, often altering the resulting crystal habit and form.

Visualization: Polymorph Selection Decision Tree

PolymorphSelection Start Start: Polymorph Screening CheckRef Check Reference Structure (H-Bond Motifs) Start->CheckRef SolventType Select Solvent Class CheckRef->SolventType Protic Protic Solvents (Alcohols) SolventType->Protic High H-Bonding Aprotic Aprotic Solvents (ACN, EtOAc) SolventType->Aprotic Low H-Bonding DonorInteraction Solvent Acts as H-Bond Donor (Interacts with S=O) Protic->DonorInteraction NoDonor No H-Bond Donor (Weak Interaction) Aprotic->NoDonor Metastable Favors Metastable Form (Kinetic Control) DonorInteraction->Metastable Fast Cooling Stable Favors Stable Form (Thermodynamic Control) DonorInteraction->Stable Slow Evap/Cooling NoDonor->Stable Default

Caption: Logic flow for selecting solvents to target specific sulfonamide polymorphs based on hydrogen bonding interactions.

Module 3: Troubleshooting "Oiling Out" (LLPS)

User Question: "As I cool the solution, droplets form instead of crystals. The product turns into a sticky gum. How do I fix this?"

Technical Insight: This is Liquid-Liquid Phase Separation (LLPS), or "oiling out."[1] It happens when the Metastable Zone Width (MSZW) is crossed into a region where the solution splits into a solute-rich oil and a solute-poor solvent before the crystal nucleation barrier is overcome.

  • Root Cause: The melting point of your sulfonamide in the presence of solvent (and impurities) has dropped below the crystallization temperature.[2][3]

  • Critical Factor: Impurities drastically lower the melting point.[4] Oiling out is often a sign of impure starting material.[2][4]

Protocol: The "Oiling Out" Rescue Operation

Prerequisites:

  • Heating block/oil bath.

  • Seed crystals (if available).[1][2][3]

  • High-shear agitation (overhead stirrer preferred).

Step-by-Step Recovery:

  • Re-Dissolution: Heat the mixture back to the clear point (one phase).

  • Solvent Adjustment: Add 10-15% more of the "good" solvent (solubilizer). This shifts the phase diagram, potentially bypassing the "miscibility gap" (the oiling zone).

  • Seeding (The Anchor):

    • Cool the solution slowly to just above the temperature where oiling previously occurred.

    • Add seed crystals (0.5 - 1.0 wt%).

    • Why? Seeds provide a surface for growth, bypassing the high energy barrier of nucleation that leads to oiling.

  • Isothermal Hold: Hold the temperature constant for 1-2 hours after seeding. Do not cool further until a visible suspension forms.

  • Slow Cooling: Cool at a rate of <0.5°C/min.

Visualization: Oiling Out Mitigation Workflow

OilingOut Detect Observation: Oily Droplets/Emulsion Heat Re-heat to Clear Solution Detect->Heat Adjust Add 10% Good Solvent (Shift Phase Diagram) Heat->Adjust Cool Cool to T > T_oil Adjust->Cool Seed Add Seeds (Bypass Nucleation) Cool->Seed Hold Isothermal Hold (Convert Oil to Solid) Seed->Hold Hold->Detect If fails (Repeat)

Caption: Step-by-step workflow to resolve Liquid-Liquid Phase Separation (LLPS) during crystallization.

Module 4: Impurity Rejection Strategies

User Question: "My HPLC purity is stuck at 98%. The impurities co-crystallize.[5] What now?"

Technical Insight: Sulfonamide impurities often differ only by the position of a substituent (isomers) or the absence of a group. They fit into the crystal lattice defects.

  • Strategy 1: Solvate Formation. Switch to a solvent that forms a stoichiometric solvate (e.g., water or acetonitrile). The crystal lattice of the solvate is structurally distinct from the non-solvated form and may exclude the impurity because the impurity cannot fit the specific void required for the solvent molecule.

  • Strategy 2: pH Swing.

    • Dissolve sulfonamide in dilute NaOH (forms soluble sodium salt).

    • Filter insoluble organic impurities.

    • Slowly acidify with HCl or Acetic Acid to pH 6-7 to precipitate the neutral sulfonamide.

    • Note: This is a "reactive crystallization." Control the acid addition rate to avoid amorphous precipitation.

References

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.
  • Blagden, N., et al. (2007). "Polymorph Selection with Morphology Control Using Solvents." Crystal Growth & Design.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Bonnett, P., et al. (2003). "Solution crystallization of sulfonamides: The effect of solvent on crystal habit and polymorphism." Pharmaceutical Research. (Foundational work on solvent-solute H-bonding).
  • Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid, a molecule of interest in pharmaceutical development and quality control. We will explore...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid, a molecule of interest in pharmaceutical development and quality control. We will explore its characteristic fragmentation patterns under various conditions, offering a comparative analysis to aid researchers, scientists, and drug development professionals in its identification and characterization. This document is structured to provide not just data, but a logical framework for understanding the "why" behind the fragmentation, grounded in the principles of mass spectrometry.

Introduction: The Analytical Imperative

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (Molecular Formula: C10H12ClNO4S, Molecular Weight: 277.72 g/mol ) is a key structure, often encountered as a process-related impurity or metabolite in the synthesis of various pharmaceutical compounds.[1] Its accurate identification and quantification are critical for ensuring the safety and efficacy of drug products. Tandem mass spectrometry (MS/MS) stands as the premier analytical tool for this task, offering unparalleled sensitivity and structural specificity. Understanding the intrinsic fragmentation pathways of this molecule is paramount for developing robust and reliable analytical methods.

This guide will dissect the collision-induced dissociation (CID) pathways of the target molecule in both positive and negative ionization modes. By comparing the resulting product ion spectra, we can establish diagnostic fragments and understand the influence of the molecule's distinct functional groups—the chlorinated benzoic acid and the isopropylaminosulfonyl moiety—on its gas-phase dissociation.

Experimental Rationale & Protocol

The choice of experimental parameters is critical in generating reproducible and informative fragmentation data. Here, we outline a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, explaining the reasoning behind each selection.

Rationale for Methodology
  • Electrospray Ionization (ESI): ESI is the ionization technique of choice for this molecule due to the presence of ionizable functional groups (carboxylic acid and sulfonamide). It is a "soft" ionization method that typically yields intact protonated ([M+H]+) or deprotonated ([M-H]-) molecules, which are ideal precursor ions for MS/MS analysis.

  • Collision-Induced Dissociation (CID): CID is a robust and widely used fragmentation technique that involves accelerating the precursor ions and colliding them with an inert gas.[2][3] This process converts kinetic energy into internal energy, leading to the cleavage of the weakest chemical bonds and providing a reproducible "fingerprint" of the molecule.[3]

  • Positive vs. Negative Ion Mode: Analyzing the molecule in both ionization modes provides complementary structural information. The carboxylic acid group is readily deprotonated in negative mode, while the sulfonamide nitrogen can be protonated in positive mode. The resulting fragmentation patterns will differ significantly, offering a more complete structural profile.

Suggested Experimental Protocol

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Mode: ESI Positive and Negative.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Precursor Ion Selection: m/z 278.0 for [M+H]+ and m/z 276.0 for [M-H]-.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to observe the evolution of fragment ions.

Fragmentation Analysis: A Comparative Study

The structural features of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid dictate its fragmentation. The aromatic ring, carboxylic acid, chlorine substituent, and the sulfonamide linkage with its isopropyl group all serve as potential cleavage points.

Positive Ion Mode ([M+H]+) Fragmentation

In positive ion mode, protonation is expected to occur on the sulfonamide nitrogen. The precursor ion [M+H]+ has an m/z of 278.0 (calculated for the 35Cl isotope). The major fragmentation pathways involve the sulfonamide portion of the molecule.

Key Fragmentation Pathways ([M+H]+):

  • Loss of Propene: A characteristic fragmentation of isopropyl groups is the neutral loss of propene (C3H6, 42.0 Da) via a rearrangement, leading to a primary sulfonamide fragment at m/z 236.0 .

  • Cleavage of the S-N Bond: Dissociation of the sulfur-nitrogen bond is a common pathway for sulfonamides.[4][5][6] This can lead to the formation of the 2-chloro-5-(sulfonyl)benzoic acid cation at m/z 218.9 .

  • Loss of SO2: A notable fragmentation pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide (SO2, 64.0 Da).[7][8] This rearrangement can be promoted by electron-withdrawing groups like chlorine on the aromatic ring.[7] This would produce a fragment at m/z 214.0 .

  • Decarboxylation: Loss of the carboxylic acid group as CO2 (44.0 Da) can occur, although it is often more prominent in negative ion mode.

Workflow: Positive Ion Fragmentation

Caption: Proposed fragmentation of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid in positive ESI mode.

Negative Ion Mode ([M-H]-) Fragmentation

In negative ion mode, deprotonation occurs at the most acidic site, the carboxylic acid, yielding a precursor ion [M-H]- at m/z 276.0 (for the 35Cl isotope). The fragmentation is dominated by reactions originating from the carboxylate anion.

Key Fragmentation Pathways ([M-H]-):

  • Loss of CO2 (Decarboxylation): The most common fragmentation for deprotonated aromatic carboxylic acids is the neutral loss of carbon dioxide (CO2, 44.0 Da).[9][10] This is typically a high-abundance transition, producing a fragment at m/z 232.0 .

  • Loss of the Isopropyl Group: Cleavage of the N-isopropyl bond can result in the loss of a C3H7 radical (43.1 Da), leading to a fragment at m/z 232.9 .

  • Cleavage of the Sulfonamide Moiety: Similar to positive mode, cleavage can occur at the S-N bond or the Ar-S bond. The loss of the entire isopropylaminosulfonyl group (SO2NHC3H7, 136.2 Da) would result in the 2-chlorobenzoate anion at m/z 139.9 .

Workflow: Negative Ion Fragmentation

Caption: Proposed fragmentation of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid in negative ESI mode.

Comparative Data Summary

The choice of ionization polarity dramatically influences the observed fragmentation, providing complementary information for confident identification. Negative mode offers a highly specific and abundant transition (loss of CO2), ideal for quantification, while positive mode provides more fragments related to the sulfonamide side chain, which is excellent for structural confirmation.

Precursor Ionm/z (35Cl)Key Fragment Ionm/z (35Cl)Neutral LossStructural Moiety Lost
[M+H]+ 278.0[M+H - C3H6]+236.042.0 DaPropene
[C7H5ClO2S]+218.959.1 DaIsopropylamine
[M+H - SO2]+214.064.0 DaSulfur Dioxide
[M-H]- 276.0[M-H - CO2]-232.044.0 DaCarbon Dioxide
[C6H4ClSNO2]-139.9136.2 DaIsopropylaminosulfonyl

Effect of Collision Energy:

  • Low Collision Energy (10-15 eV): Typically favors the formation of the most stable, high-mass fragment ions. In negative mode, the loss of CO2 (m/z 232.0) would be dominant. In positive mode, the loss of propene (m/z 236.0) would likely be the primary fragment.

  • High Collision Energy (30-40 eV): Promotes more extensive fragmentation, leading to the formation of lower mass-to-charge ratio ions. This would increase the abundance of fragments like m/z 139.9 in negative mode and m/z 218.9 or m/z 214.0 in positive mode as the primary fragments undergo secondary dissociation.

Conclusion

The mass spectrometric fragmentation of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is predictable and yields structurally significant product ions. A dual-polarity approach provides the most comprehensive data for unambiguous identification. In negative ion mode, the facile loss of carbon dioxide from the deprotonated carboxylate serves as a highly sensitive and diagnostic transition, making it ideal for quantitative analysis using techniques like Multiple Reaction Monitoring (MRM). In positive ion mode, fragmentation is centered on the isopropylaminosulfonyl side chain, providing orthogonal data that confirms the structure of that portion of the molecule. By understanding these distinct, charge-state-dependent fragmentation pathways, researchers can develop highly specific and robust mass spectrometry-based assays for this and structurally related compounds.

References

  • Baranowska, I., & Barchańska, A. (2011). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/rcm.1201]
  • Kantharaj, E., et al. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 17(9), 1265-73. [URL: https://www.ncbi.nlm.nih.gov/pubmed/16843015]
  • Perdih, A., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Fragmentation-pathways-of-sulphonamides-under-tandem-Perdih-Klampfl/f8b2d1c7f4e9a0f0d6e6f1a8c9e5e3b1c6a4e3d9]
  • Sun, J., et al. (2012). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 77(23), 10648-55. [URL: https://pubs.acs.org/doi/10.1021/jo301984q]
  • Sun, J., et al. (2012). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [URL: https://www.researchgate.
  • Unnamed Author. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [URL: https://www.youtube.
  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman People. [URL: https://people.whitman.edu/~dunnivfm/R_Inst/GCMS_6.html#6.12]
  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [URL: https://www.jove.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [URL: https://egyankosh.ac.in/handle/123456789/21535]
  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60156a019]
  • ChemicalBook. (n.d.). 2-CHLORO-5-[(ISOPROPYLAMINO)SULFONYL]BENZOIC ACID. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1419579_EN.htm]
  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [URL: https://en.wikipedia.
  • National High Magnetic Field Laboratory. (2025). Collision-Induced Dissociation. National MagLab. [URL: https://nationalmaglab.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [URL: https://www.slideshare.net/jprasain/ion-fragmentation-of-small-molecules-in-mass-spectrometry]
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

Sources

Comparative

Technical Comparison: Synthetic Pathways for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid and Sulfonamide Analogs

Executive Summary & Application Context 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is a critical pharmacophore and intermediate in the synthesis of high-ceiling diuretics (sulfamoylbenzoate class) and SGLT2 inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is a critical pharmacophore and intermediate in the synthesis of high-ceiling diuretics (sulfamoylbenzoate class) and SGLT2 inhibitors. Structurally, it serves as a lipophilic analog to the classic 5-sulfamoyl-2-chlorobenzoic acid (the precursor to Chlorthalidone and Furosemide derivatives).

This guide objectively compares the two dominant synthetic strategies:

  • Electrophilic Chlorosulfonation (Route A): The industrial standard favoring atom economy and cost.

  • Diazotization-Sulfonylation (Route B): The precision route for sensitive substrates or strict regiochemical control.

Route A: Direct Chlorosulfonation (The Industrial Standard)

This route relies on the electronic directing effects of the substituents on the benzoic acid ring.

Mechanistic Insight

The starting material, 2-chlorobenzoic acid , contains two directing groups:

  • -COOH (Carboxyl): Strong electron-withdrawing group (EWG), meta-directing.

  • -Cl (Chloro): Weakly deactivating but ortho/para-directing.

Causality: The 5-position is meta to the carboxyl group and para to the chlorine atom. Both directing effects reinforce substitution at this position, making direct chlorosulfonation highly regioselective.

Experimental Protocol

Step 1: Chlorosulfonation

  • Reagents: 2-Chlorobenzoic acid (1.0 eq), Chlorosulfonic acid (

    
    , 5.0–6.0 eq).
    
  • Procedure:

    • Charge

      
       into a glass-lined reactor.
      
    • Add 2-chlorobenzoic acid portion-wise at <30°C to manage exotherm.

    • Heat gradually to 90–100°C and hold for 4–5 hours.

    • Critical Control Point: Monitor HCl evolution. Cessation indicates reaction completion.

    • Quench: Cool to 20°C. Pour reaction mass slowly onto crushed ice (<10°C) with vigorous stirring. The sulfonyl chloride precipitates as a solid.

    • Isolation: Filter and wash with cold water until pH neutral. Dry in vacuo.

Step 2: Amination (Formation of Sulfonamide)

  • Reagents: 2-Chloro-5-(chlorosulfonyl)benzoic acid (Intermediate), Isopropylamine (2.2 eq), or Isopropylamine (1.1 eq) +

    
    /
    
    
    
    (1.1 eq).
  • Procedure:

    • Suspend the wet sulfonyl chloride cake in water or DCM (Dichloromethane).

    • Cool to 0–5°C.

    • Add isopropylamine dropwise. Note: The reaction is highly exothermic.

    • Maintain pH >8 using base if necessary to scavenge generated HCl.

    • Acidify to pH 2–3 with dilute HCl to precipitate the target acid.

Pathway Visualization (DOT)

Chlorosulfonation_Mechanism Start 2-Chlorobenzoic Acid Inter1 Sigma Complex (Electrophilic Attack at C5) Start->Inter1 90-100°C Electrophilic Subst. Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Inter1 Inter2 2-Chloro-5-(chlorosulfonyl) benzoic acid Inter1->Inter2 - H2SO4 - HCl Product Target: 2-Chloro-5- [(isopropylamino)sulfonyl] benzoic acid Inter2->Product + Isopropylamine (Nucleophilic Attack)

Figure 1: Mechanism of Route A showing the directing effects leading to C5 substitution.

Route B: Diazotization-Sulfonylation (The Meerwein Method)

This route is required when "analogs" with different substitution patterns (e.g., 4-chloro or 2,4-dichloro variants) are needed where direct chlorosulfonation might yield isomer mixtures.

Mechanistic Insight

This method converts an amine to a sulfonyl chloride via a diazonium salt intermediate (Sandmeyer-type reaction). It decouples the substitution pattern from electronic directing effects, relying instead on the availability of the amino-precursor.

Experimental Protocol
  • Precursor: 5-Amino-2-chlorobenzoic acid (synthesized via reduction of 2-chloro-5-nitrobenzoic acid).

  • Diazotization:

    • Dissolve precursor in

      
       (aq).
      
    • Cool to -5°C to 0°C.

    • Add

      
       (aq) dropwise to form the diazonium salt (
      
      
      
      ).
  • Meerwein Reaction:

    • Prepare a saturated solution of

      
       in glacial acetic acid containing catalytic 
      
      
      
      (Meerwein's reagent).
    • Add the cold diazonium solution to the

      
       mixture.
      
    • Observation: Nitrogen gas evolution indicates sulfonyl chloride formation.

  • Amination:

    • Isolate the sulfonyl chloride and react with isopropylamine as in Route A.

Comparative Performance Analysis

The following table contrasts the target molecule synthesis against general analogs (e.g., unsubstituted sulfonamides).

FeatureRoute A: ChlorosulfonationRoute B: Diazotization
Applicability Best for 2-chloro-5-substituted targets (Natural directing effect).Essential for non-standard isomers (e.g., 3-sulfamoyl analogs).
Overall Yield 70–80% (High)45–60% (Moderate)
Regioselectivity >95% (Reinforced meta/para effects).100% (Determined by starting amine).
Safety Profile Hazard:

is corrosive/water-reactive.
Hazard: Diazonium salts are potentially explosive;

gas is toxic.
E-Factor (Waste) Moderate (Generates dilute

/HCl waste).
High (Copper salts, acetic acid, large aqueous volumes).
Cost Low (Commodity reagents).High (Multi-step precursor synthesis).
Workflow Comparison (DOT)

Synthesis_Comparison cluster_A Route A: Industrial (Direct) cluster_B Route B: Precision (Diazotization) A1 2-Chlorobenzoic Acid A2 Chlorosulfonation (ClSO3H, 100°C) A1->A2 A3 Sulfonyl Chloride Intermediate A2->A3 A4 Amination (Isopropylamine) A3->A4 Final Final Product: 2-Chloro-5-[(isopropylamino)sulfonyl] benzoic acid A4->Final Yield: ~75% B1 2-Chloro-5-nitrobenzoic Acid B2 Reduction (Fe/HCl or H2/Pd) B1->B2 B3 5-Amino-2-chlorobenzoic Acid B2->B3 B4 Diazotization (NaNO2/HCl, 0°C) B3->B4 B5 Meerwein Reaction (SO2, CuCl2) B4->B5 B5->A3

Figure 2: Workflow comparison highlighting the efficiency of Route A vs. the complexity of Route B.

Critical Troubleshooting & Optimization (Self-Validating Protocols)

Controlling Sulfone Formation (Route A)
  • Issue: In high-temperature chlorosulfonation, the sulfonyl chloride intermediate can react with unreacted starting material to form a diaryl sulfone byproduct (bis(3-carboxy-4-chlorophenyl)sulfone).

  • Validation: Check solubility in alkali. The target acid is soluble; the sulfone is often less soluble.

  • Solution: Use a large excess of chlorosulfonic acid (minimum 5 eq) to act as both solvent and reagent, ensuring pseudo-first-order kinetics favoring the chloride.

Hydrolysis Management (Both Routes)
  • Issue: The sulfonyl chloride intermediate is moisture-sensitive. Hydrolysis reverts it to the sulfonic acid (

    
    ), which will not react with the amine.
    
  • Validation: If the final product is highly water-soluble and does not precipitate upon acidification, hydrolysis has occurred.

  • Solution: Ensure the ice-quench is rapid (<10°C) and the filtration/amination is performed immediately ("wet cake" processing is standard, but minimize delay).

pH Control during Amination
  • Issue: As the amine reacts, HCl is released, protonating the remaining amine and rendering it non-nucleophilic.

  • Solution: Use 2 equivalents of isopropylamine (one as reactant, one as scavenger) OR use a Schotten-Baumann condition (biphasic system with aqueous NaOH) to maintain pH >8.

References

  • US Patent 3879402A . Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (Describes the diazotization and direct chlorosulfonation routes for this class of compounds). Link

  • PrepChem . Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. (Detailed lab-scale protocol for the intermediate). Link

  • Malet-Sanz, L., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts. Organic & Biomolecular Chemistry. (Modern optimization of Route B). Link

  • Weissman, S. A., et al. (2005). Recent Advances in the Synthesis of Sulfonamides. Current Organic Chemistry. (Review of amination techniques). Link

Validation

Technical Guide: UV-Vis Absorption &amp; Detection of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics and detection protocols for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid . This document is structured to support...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics and detection protocols for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid . This document is structured to support researchers and analytical scientists in developing robust quantification methods, particularly in the context of pharmaceutical impurity profiling and intermediate analysis.

Executive Summary

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (CAS: 52174-68-2) is a critical chlorobenzoic acid derivative, often encountered as a synthetic intermediate or process-related impurity in the manufacturing of sulfonamide diuretics (e.g., analogs of Furosemide or Bumetanide). Unlike its downstream active pharmaceutical ingredients (APIs), this molecule lacks the extended conjugation provided by auxochromes like the furfurylamino group at the para position. Consequently, its UV-Vis profile is distinct, characterized by absorption in the deep UV and near-UV regions, with a notable absence of visible-range absorbance.

This guide defines the optimal detection wavelengths, compares analytical methodologies, and provides a self-validating experimental protocol for accurate quantification.

Molecular Context & UV-Vis Characterization

Structural Chromophores

The UV absorption of this molecule is governed by the 2-chlorobenzoic acid core coupled with the 5-sulfonyl moiety.

  • Benzoic Acid Core: Provides the primary

    
     transitions (B-band ~230 nm, C-band ~270-280 nm).
    
  • Chlorine Substituent (Position 2): Acts as a weak auxochrome, inducing a bathochromic (red) shift and hyperchromic effect (increased intensity) relative to benzoic acid.

  • Sulfonamide Group (Position 5): The

    
     group is electron-withdrawing. While the isopropyl group is electronically neutral/weakly donating, the sulfonyl group enhances the polarity of the system, stabilizing the excited state and influencing the 
    
    
    
    .
Predicted & Experimental Absorption Maxima

Based on structural analogs (specifically 2,4-dichloro-5-sulfamoylbenzoic acid, also known as Lasamide) and solvatochromic theory, the absorption profile is defined as follows:

Band TypeWavelength (

)
Molar Absorptivity (

)
Detection Utility
Primary (E-Band) 235 – 242 nm High (

)
Quantification (LOD/LOQ). Ideal for trace analysis due to maximum sensitivity.
Secondary (B-Band) 276 – 285 nm Medium (~1,000 - 5,000)Identification/Selectivity. Used to distinguish from solvent fronts or aliphatic impurities.
Visible Region >310 nmNegligiblePurity Check. Significant absorbance here indicates contamination (e.g., by aminated byproducts like Furosemide).

Critical Distinction: Unlike Furosemide, which exhibits a strong absorption band at 330–340 nm (due to the 4-amino/furfurylamino group), this target molecule is transparent in that region. This spectral difference is the primary mechanism for resolving the intermediate from the final drug product.

Comparative Analysis of Detection Methodologies

The following table objectively compares UV-Vis detection against alternative analytical techniques for this specific molecule.

FeatureUV-Vis (Direct) HPLC-UV (Recommended) LC-MS (Triple Quad)
Principle Beer-Lambert Law (Bulk Solution)Chromatographic Separation + UV DetectionMass-to-Charge Ratio (m/z)
Sensitivity (LOD) ~1–5 µg/mL~0.05–0.1 µg/mL< 0.001 µg/mL
Selectivity Low (Susceptible to matrix effects)High (Resolves isomers/impurities)Ultra-High (Definitive ID)
Throughput High (Rapid screening)Medium (5–15 min run time)Medium
Cost/Complexity Low / Minimal trainingModerate / Standard QC toolHigh / Specialized operator
Best Use Case Raw material purity testing; Solubility studies.Impurity profiling; Stability indicating methods. Trace residue analysis; Genotoxic impurity screening.
Expert Insight: Why HPLC-UV is the Gold Standard

While LC-MS offers superior sensitivity, the HPLC-UV method at 240 nm provides the best balance of robustness and cost for routine process control. The target molecule's high polarity (due to the carboxylic acid and sulfonamide) requires a buffered mobile phase (pH 2.5–3.0) to suppress ionization of the carboxylic acid, ensuring sharp peak shapes and consistent retention times.

Experimental Protocol: Determination of & Method Validation

Reagents & Equipment
  • Standard: 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (>98% purity).

  • Solvents: HPLC-grade Methanol (MeOH) and Water.[1]

  • Buffer: 10 mM Ammonium Formate or 0.1% Formic Acid (pH ~3.0).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 190–400 nm).

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of the standard into a 100 mL volumetric flask.

  • Dissolve in 20 mL MeOH (sonicate if necessary).

  • Dilute to volume with Water (final solvent ratio 20:80 MeOH:Water).

    • Rationale: Using a high water content mimics the starting conditions of a Reverse-Phase HPLC gradient, ensuring the spectrum matches the detector output during chromatography.

Step 2: Spectral Scanning

  • Blanking: Use a solvent blank (20:80 MeOH:Water) to perform baseline correction.

  • Scan Parameters:

    • Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 1.0 nm.

  • Acquisition: Transfer the stock solution (diluted 1:10 if signal > 1.0 AU) to a quartz cuvette and scan.

Step 3: Data Analysis & Selection

  • Identify the local maxima. Expect a sharp peak near 238 nm and a broader band near 280 nm .

  • Calculate the ratio

    
    . This ratio serves as a purity index ; significant deviation indicates matrix interference.
    
HPLC Method Setup (Starting Point)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 240 nm (Quantification), 280 nm (Confirmation).

Method Development Workflow (Visualized)

The following diagram illustrates the logical flow for validating a detection method for this impurity, ensuring scientific rigor and regulatory compliance (ICH Q2).

MethodDevelopment Start Start: Molecule Identification (2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid) Solubility Solubility & Stock Prep (MeOH/Water Diluent) Start->Solubility UVScan UV-Vis Spectral Scan (200-400 nm) Solubility->UVScan MaxDet Identify Maxima Primary: ~240 nm | Secondary: ~280 nm UVScan->MaxDet HPLCSetup HPLC Method Development (C18 Column, Acidic Mobile Phase) MaxDet->HPLCSetup Select Detection λ Validation Validation (ICH Q2) Linearity, Accuracy, LOD/LOQ HPLCSetup->Validation Validation->HPLCSetup If Specificity Fails Routine Routine QC Analysis Validation->Routine

Figure 1: Strategic workflow for developing and validating a UV-based analytical method for sulfonamide intermediates.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Furosemide and Related Impurities: Spectral Data. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023).[2] Monograph: Furosemide - Impurity Profiling and Related Substances. (Referenced for comparative impurity structures like Lasamide).

  • Vrabie, R., et al. (2024).[3] Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: Synthesis and Spectral Characterization. ACS Medicinal Chemistry Letters. (Provides spectral data for the close analog Lasamide).

Sources

Comparative

Comparative Guide: Chromatographic Separation of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid Isomers

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The separation of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (hereafter CISBA ) from its positional isomers is a critical quality attribute in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The separation of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (hereafter CISBA ) from its positional isomers is a critical quality attribute in the synthesis of sulfonylurea herbicides and pharmaceutical intermediates.

The primary challenge lies in the regio-selectivity of the precursor synthesis. The chlorosulfonation of 2-chlorobenzoic acid predominantly yields the 5-isomer due to the cooperative directing effects of the chlorine (ortho/para) and carboxylic acid (meta) groups. However, the 3-isomer (sterically hindered but electronically activated) and the 4-isomer are common byproducts.

This guide compares three chromatographic approaches, recommending Gradient RP-HPLC as the superior method for resolution and robustness, while evaluating Isocratic HPLC and UPLC as alternatives.

The Isomer Challenge
  • Target: 5-isomer (Thermodynamically favored).

  • Critical Impurity: 3-isomer (Regioisomer; difficult to resolve due to similar pKa and hydrophobicity).

  • Related Impurity: Des-isopropyl analog (Hydrolysis product).

Comparative Methodology

We evaluate three distinct chromatographic strategies based on Resolution (


), Tailing Factor (

), and Throughput.
FeatureMethod A: Gradient RP-HPLC (Recommended)Method B: Isocratic RP-HPLC Method C: UPLC (Sub-2

m)
Stationary Phase C18 (End-capped, 5

m)
C8 or C18 (5

m)
C18 Hybrid (1.7

m)
Separation Mechanism Hydrophobicity & pKa SuppressionHydrophobicityHigh Efficiency Partitioning
Resolution (

)
High (> 2.5) Moderate (1.5 - 2.0)Very High (> 3.5)
Run Time 15 - 20 mins25 - 30 mins< 5 mins
Robustness ExcellentProne to driftSensitive to matrix effects
Cost/Complexity StandardLowHigh (Requires 15k psi pumps)
Expert Insight: Why Gradient RP-HPLC Wins

While UPLC offers speed, the Gradient RP-HPLC method provides the best balance of capacity and resolution for crude reaction mixtures where late-eluting dimers or unreacted starting materials (2-chlorobenzoic acid) may be present. The gradient allows for the "compression" of late eluters while maintaining high selectivity for the critical 3-isomer/5-isomer pair.

Detailed Experimental Protocols

Method A: The Gold Standard (Gradient RP-HPLC)

This protocol utilizes pH suppression . The carboxylic acid moiety of CISBA has a pKa


 3.5. To ensure sharp peaks and consistent retention, the mobile phase pH must be maintained below 3.0  to keep the molecule in its neutral (protonated) state.

Equipment: Agilent 1260 Infinity II or Waters Alliance e2695.

1. Reagents & Preparation
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (pH 
    
    
    
    2.2).
  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

2. Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5

    
    m).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 230 nm (Maximize sulfonamide absorption).

  • Injection Volume: 10

    
    L.
    
3. Gradient Table
Time (min)% Solvent A (Acidic Water)% Solvent B (ACN)Event
0.08515Initial Hold
12.04060Linear Ramp
15.01090Wash
15.18515Re-equilibration
20.08515Stop
Method Validation (Self-Validating Criteria)

To ensure the system is working correctly before running samples, verify:

  • Retention Time (RT): Target 5-isomer should elute at

    
     8.5 - 9.5 min.
    
  • Resolution:

    
     between 3-isomer (elutes earlier) and 5-isomer must be 
    
    
    
    .
  • Tailing Factor: Must be

    
    . If higher, the pH is likely too high (ionization occurring).
    

Visualizing the Workflow & Mechanism

Diagram 1: Analytical Workflow

This diagram illustrates the decision-making process for analyzing CISBA isomers.

AnalyticalWorkflow Sample Crude Reaction Mix (CISBA + Isomers) Prep Sample Prep (Dissolve in 50:50 ACN:H2O) Sample->Prep 1 mg/mL HPLC Gradient RP-HPLC (C18, pH 2.2) Prep->HPLC Inject 10 uL Detect UV Detection (230 nm) HPLC->Detect Separation Data Data Analysis (Calculate Rs, Tf) Detect->Data Chromatogram Data->HPLC Optimize Gradient if Rs < 2.0

Caption: Step-by-step analytical workflow with a feedback loop for resolution optimization.

Diagram 2: Separation Mechanism (Regio-Selectivity)

Why do the isomers separate? The 3-isomer is more polar due to the "ortho effect" crowding the hydrophilic groups, reducing its interaction with the C18 chain compared to the 5-isomer.

SeparationMechanism MobilePhase Mobile Phase (Polar/Acidic) Iso3 3-Isomer (Elutes 1st) Less Hydrophobic MobilePhase->Iso3 Stronger Solvation Iso5 5-Isomer (Target - Elutes 2nd) More Hydrophobic MobilePhase->Iso5 Weaker Solvation Stationary Stationary Phase (Hydrophobic C18) Iso3->Stationary Weak Interaction Iso5->Stationary Strong Interaction

Caption: Mechanistic view of retention: The 5-isomer interacts more strongly with the C18 ligand.

Troubleshooting & Optimization Guide

Even with a robust protocol, variations occur. Use this causality table to diagnose issues.

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions or Ionization.Lower pH to 2.0; Ensure column is "End-capped" (e.g., Zorbax Eclipse).
Poor Resolution (3 vs 5) Gradient slope too steep.Decrease gradient slope (e.g., change 15%->60% to 15%->45% over same time).
Retention Time Drift Temperature fluctuation or Phase Collapse.Use column oven (30°C); Ensure at least 5% organic is present during equilibration.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (High water content).

References

  • Wang, Y., et al. (1998). "Simultaneous determination of chlorimuron-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography." Biomedical Chromatography. Link

  • U.S. EPA. (1993). "Analytical Method for the Determination of Residues of Chlorimuron Ethyl." Environmental Protection Agency Archive. Link

  • Sigma-Aldrich. "2-Chloro-5-nitrobenzoic acid Product Specification." (Precursor analysis context). Link

  • Helix Chromatography. "HPLC Methods for analysis of Benzoic acid derivatives." Helix Application Notes. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

As researchers and drug development professionals, our work is predicated on precision, safety, and responsibility. The integrity of our research extends beyond the bench to include the entire lifecycle of the chemical r...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and responsibility. The integrity of our research extends beyond the bench to include the entire lifecycle of the chemical reagents we employ. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.

Hazard Profile & Risk Assessment: Understanding the "Why"

Before handling disposal, it is imperative to understand the inherent risks associated with 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid. Its chemical structure—a chlorinated benzoic acid derivative—informs its hazard profile. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its constituent functional groups point to a clear set of potential hazards analogous to similar chemicals.

Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete classification.[1] This compound should be treated as a hazardous waste.

Table 1: Summary of Potential Hazards and Primary Precautions

Hazard TypeDescriptionPrimary Precaution
Serious Eye Damage Based on analogous benzoic acid and sulfonyl chloride compounds, this chemical is expected to cause serious eye irritation or damage upon contact.[1][2][3][4]Always wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[5][6]
Skin Corrosion/Irritation As a chlorinated organic acid, it is likely to cause skin irritation or burns upon prolonged contact.[1][4]Wear appropriate protective gloves (e.g., nitrile or neoprene) and a lab coat to prevent skin exposure.[5][7][8]
Respiratory Irritation As a solid powder, dust can form, which may cause respiratory tract irritation if inhaled.[3][4][9][10]All handling and weighing operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7][11]
Acute Oral Toxicity Similar compounds are classified as harmful if swallowed.[3][4][10]Do not eat, drink, or smoke in laboratory areas.[3][5][7] Wash hands thoroughly after handling.[5][12]
Environmental Hazard Chlorinated organic compounds can be persistent in the environment and toxic to aquatic life.[4]Never dispose of this chemical down the drain or in the regular trash.[12][13][14] Discharge into the environment must be strictly avoided.[4][9]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

A proactive safety posture is non-negotiable. Before preparing any waste for disposal, ensure the following controls are in place.

  • Engineering Controls : All handling of the solid chemical and preparation of waste containers must occur in a well-ventilated area, preferably inside a chemical fume hood.[6][7] Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[1][12]

  • Personal Protective Equipment (PPE) : A baseline of PPE is required for all personnel handling this waste stream.

    • Eye/Face Protection : Wear chemical safety goggles that meet ANSI Z87.1 standards.[5]

    • Skin Protection : Wear a flame-resistant lab coat and appropriate chemical-resistant gloves.[5][7] Inspect gloves for any signs of degradation before use.[4]

    • Respiratory Protection : If for any reason work must be conducted outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[6]

Standard Operating Procedure (SOP) for Waste Collection and Disposal

The guiding principle for disposal is that this chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13][15]

Step 1: Container Selection and Labeling
  • Select a Compatible Container : Use a new or thoroughly cleaned, sturdy, and leak-proof container made of a material compatible with acidic and chlorinated organic compounds, such as high-density polyethylene (HDPE).[13] The container must have a secure, screw-on cap.[13][15]

  • Label the Container : Before adding any waste, affix a hazardous waste label. This label must be completed with the following information:

    • The full chemical name: "2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid". Do not use abbreviations.[13]

    • The words "Hazardous Waste".

    • An accurate estimation of the percentage composition if it is a mixture.

    • The date the first quantity of waste was added to the container.[13]

Step 2: Segregation and Collection of Waste
  • Solid Waste :

    • Carefully sweep or scoop any unused or expired solid 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid into the pre-labeled hazardous waste container.[1][6]

    • Avoid any actions that could generate dust, such as crushing or grinding.[6][9]

    • This includes grossly contaminated items like weighing papers or spatulas.

  • Contaminated Labware (Sharps Excluded) :

    • Items such as gloves, bench paper, and pipette tips that are contaminated with the chemical should be collected in a separate, clearly labeled solid waste bag or container designated for "Contaminated Debris".

  • Aqueous Solutions :

    • DO NOT attempt to neutralize the waste unless it is a specifically approved procedure by your institution's EHS department.[16] Improper neutralization can generate heat or hazardous byproducts.

    • Collect all aqueous solutions containing the dissolved compound in a separate, pre-labeled liquid hazardous waste container.

    • Keep the container securely closed at all times, except when adding waste.[13][15]

Step 3: Storage and Pickup
  • Store Safely : Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials such as strong bases, oxidizers, or reducing agents.[1]

  • Arrange for Disposal : Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department to schedule a hazardous waste pickup.[15] Follow their specific procedures for transport and handoff.

Spill Management Protocol

Accidents require a calm and methodical response.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if the spill is large or if dust is airborne.[9] Inform your laboratory supervisor immediately.[5][12]

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : Wear the appropriate PPE as described in Section 2, including respiratory protection if necessary.

  • Contain and Clean :

    • For solid spills, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[10]

    • Carefully sweep up the material and place it into a labeled hazardous waste container.[1][4][6]

    • DO NOT use water to clean up the dry powder, as this can spread contamination.

    • Once the bulk material is collected, decontaminate the area with a suitable solvent (as recommended by your EHS office) and absorbent pads.

    • Collect all cleanup materials as hazardous waste.

  • Seek Medical Attention : If the chemical comes into contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][6][8]

The Disposal Pathway: A Decision Framework

The following diagram illustrates the logical workflow for managing waste generated from 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid.

DisposalWorkflow Disposal Decision Workflow for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid start Identify Waste Stream waste_type What is the form of the waste? start->waste_type solid_waste Solid: Unused chemical, contaminated debris waste_type->solid_waste Solid liquid_waste Liquid: Contaminated aqueous solutions waste_type->liquid_waste Liquid spill_waste Accidental Spill waste_type->spill_waste Spill collect_solid Step 1: Place in a labeled, compatible solid waste container. Keep container closed. solid_waste->collect_solid collect_liquid Step 2: Pour into a labeled, compatible liquid waste container. Keep container closed. liquid_waste->collect_liquid spill_protocol Execute Spill Management Protocol (Section 4). Collect all cleanup materials as hazardous waste. spill_waste->spill_protocol store Step 3: Store waste container in designated Satellite Accumulation Area. collect_solid->store collect_liquid->store spill_protocol->store contact_ehs Step 4: Contact Environmental Health & Safety (EHS) for scheduled pickup. store->contact_ehs end_node Proper & Compliant Disposal contact_ehs->end_node

Caption: Decision workflow for proper waste segregation and disposal.

By adhering to these scientifically sound and regulation-aligned procedures, you contribute to a culture of safety, ensure compliance, and uphold the professional standards of the scientific community.

References

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Lab. Safety. The Second Practical Lab.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 2-Chloro-5-nitrobenzenesulfonic acid SDS, 96-73-1 Safety Data Sheets. ECHEMI.
  • Lab Safety Protocols. Scribd.
  • EPA Hazardous Waste Codes. UGA Environmental Safety Division.
  • Lab Safety Rules and Guidelines. Spark Education.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • safety data sheet - new 242 macword format msds.
  • Benzoic acid MSDS. Harper College.
  • SAFETY DATA SHEET - SRM 350c Benzoic Acid. National Institute of Standards and Technology (NIST).
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste - EHSO Manual. University of Oklahoma.
  • 2-chloro-5-(chlorosulfonyl)-benzoicaci - Safety Data Sheet. ChemicalBook.
  • 2-Chloro-5-Nitro Benzoic Acid CAS No 2516-96-3 MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd.
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
  • Benzoic Acid Safety Data Sheet (SDS). Flinn Scientific.

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Handling

Personal protective equipment for handling 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

Comprehensive Safety & Handling Guide: 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid This guide provides essential safety protocols and operational plans for handling 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid

This guide provides essential safety protocols and operational plans for handling 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid (CAS No. 35238-34-3). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of why these safety measures are critical. The protocols herein are designed to be self-validating, ensuring a safe laboratory environment by grounding every action in established scientific principles of chemical safety.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This informs every subsequent decision, from selecting personal protective equipment to planning emergency responses. Based on data from related chemical structures, we can anticipate a hazard profile for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid.

Table 1: Anticipated Hazard Profile

Hazard Class GHS Hazard Statement Rationale & Potential Effects
Skin Corrosion/Irritation H315: Causes skin irritation.[1][2][3] The acidic nature of the benzoic acid group and the reactivity of the sulfonyl and chloro- groups can lead to irritation upon contact with skin.[1][2]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation.[1][4][5][6] This compound is expected to be a severe eye irritant. Direct contact with the dust or solution can cause significant, potentially irreversible, damage.[1][6]
Respiratory Irritation H335: May cause respiratory irritation.[2][7] Inhaling the dust can irritate the nose, throat, and lungs.[8] In some cases, prolonged exposure may lead to more severe lung damage.[1][4]
Acute Oral Toxicity H301/H302: Toxic/Harmful if swallowed.[6][9] Ingestion may lead to systemic toxicity.[6]

| Aquatic Toxicity | H400/H402: Very toxic/Harmful to aquatic life.[1][6] | Release into the environment must be strictly avoided to prevent harm to aquatic ecosystems.[6] |

Core Directive: Personal Protective Equipment (PPE)

The "Hierarchy of Controls" is a fundamental principle of laboratory safety. Before relying on PPE, engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) must be in place. PPE is the final, critical barrier between you and the chemical.

Eye and Face Protection
  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Best Practice: When handling larger quantities or when there is a significant risk of splashing, use a full-face shield in addition to safety goggles.[5]

  • Causality: This is a non-negotiable requirement due to the high risk of serious eye damage (H318/H319).[1][6] Standard safety glasses with side shields are insufficient as they do not protect against fine dusts or splashes from all angles.

Skin and Body Protection
  • Laboratory Coat: A standard cotton lab coat may not be sufficient. A chemically resistant, long-sleeved lab coat is recommended.

  • Impervious Gown: For any procedure with a high risk of splashes or significant exposure, an impervious gown that closes in the back should be worn.[10]

  • Full Body Protection: In the event of a large spill, a full-body chemical-resistant suit may be required.[11]

  • Causality: This protects against skin irritation (H315) and prevents the contamination of personal clothing.[3]

Hand Protection
  • Glove Type: Use chemically resistant, impervious gloves. Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility data for the specific solvent being used.

  • Glove Protocol: Always inspect gloves for tears or holes before use. Use the proper glove removal technique (without touching the outer surface) to avoid skin contact.[12] Wash hands thoroughly with soap and water after removing gloves.[13]

  • Causality: Gloves are the primary barrier to prevent skin contact, which can cause irritation and potential absorption.

Respiratory Protection
  • Primary Control: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][14]

  • When a Fume Hood is Not Available: If engineering controls are not feasible, a NIOSH-approved respirator is required. For this compound, a particulate respirator (e.g., N95, P100) is suitable for the solid form.[12] If working with volatile solutions, an air-purifying respirator with organic vapor cartridges may be necessary.

  • Causality: Respiratory protection is critical to prevent irritation of the respiratory tract (H335) from dust inhalation.[8]

Operational & Disposal Plans

Step-by-Step Safe Handling Protocol
  • Preparation: Designate a specific work area inside a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[2]

  • Donning PPE: Before handling the chemical, don all required PPE in the correct order: lab coat/gown, then respirator (if needed), then face/eye protection, and finally gloves.

  • Handling:

    • Carefully weigh the solid chemical on weighing paper or in a container to minimize dust generation.[13]

    • If making a solution, slowly add the solid to the solvent to avoid splashing.

    • Keep all containers tightly closed when not in use.[6][15]

  • Post-Handling:

    • Clean the work area thoroughly.

    • Decontaminate any equipment used.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: gloves first, then face/eye protection, then lab coat/gown, and finally respirator. Wash hands immediately and thoroughly.

Emergency Plan: Spill Response

The appropriate response depends on the scale of the spill.

Spill_Response_Workflow spill Spill Detected assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100g) Inside Fume Hood assess->small_spill  Small large_spill Large Spill (>100g) Outside Fume Hood assess->large_spill  Large small_ppe Ensure Full PPE is Worn (Goggles, Lab Coat, Gloves) small_spill->small_ppe large_evacuate Evacuate Immediate Area. Alert others. large_spill->large_evacuate small_contain Contain with absorbent pads or sand small_ppe->small_contain small_collect Carefully sweep solid or absorb liquid. Place in a sealed waste container. small_contain->small_collect small_clean Decontaminate area with appropriate solvent, then soap and water. small_collect->small_clean large_ppe Don Additional PPE: Respirator, Chemical Suit, Boot Covers large_evacuate->large_ppe large_contain Contain spill with non-combustible absorbent material (e.g., sand). Prevent entry into drains. large_ppe->large_contain large_collect Use non-sparking tools to collect material into a labeled, sealed hazardous waste container. large_contain->large_collect large_ventilate Ventilate area. large_collect->large_ventilate

Caption: Workflow for spill response management.

Emergency Plan: First Aid for Exposures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][16] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[17] If skin irritation occurs or persists, seek medical attention.[6]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5][6] If breathing is difficult or if they feel unwell, call a poison center or doctor immediately.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[17] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.[6]

Disposal Plan
  • Chemical Waste: This material and its container must be disposed of as hazardous waste.[15] Offer surplus and non-recyclable solutions to a licensed disposal company.[12] Do not allow the product to enter drains or sewer systems.[4][15]

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with the chemical should be considered hazardous waste and disposed of in a sealed, properly labeled container.

  • Regulatory Compliance: All disposal must be conducted in accordance with local, regional, and national environmental regulations.[4][15]

References

  • Safety data sheet - ITW Reagents. (4)

  • Safety data sheet - BASF. (15)

  • 2-chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid - Hazard Genotoxicity. (18)

  • 2-chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid - Hazard. (19)

  • Benzoic acid AGR - Labbox. (5)

  • 2-CHLORO-5-IODO BENZOIC ACID MSDS CAS-No. - Loba Chemie. (6)

  • BENZOIC ACID (RING-13C6, 99%) - Safety Data Sheet - SDS EU (Reach Annex II). (17)

  • SAFETY DATA SHEET - Sigma-Aldrich. (Link)

  • 5 - SAFETY DATA SHEET. (16)

  • 2-Chloro-5-methylsulfanylbenzoic acid - Safety Data Sheet - ChemicalBook. (12)

  • Benzoic Acid – Uses and Safety - VelocityEHS. (20)

  • SAFETY DATA SHEET - Sigma-Aldrich. (Link)

  • SAFETY DATA SHEET. (Link)

  • Benzoic acid, 5-amino-2-chloro-4-sulfo- Properties - EPA. (21)

  • 2-Chloro-5-(chlorosulfonyl)benzoic acid SDS, 137-64-4 Safety Data Sheets - ECHEMI. (22)

  • 2-Chloro-5-(1-methylethyl)benzoic acid SDS, 1160575-02-9 Safety Data Sheets - ECHEMI. (23)

  • 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS - Muby Chemicals. (2)

  • SAFETY DATA SHEET - TCI Chemicals. (3)

  • SAFETY DATA SHEET - National Institute of Standards and Technology. (14)

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (24)

  • SAFETY DATA SHEET - NIST. (9)

  • 2-Chloro-5-(methylsulphonyl)benzoic acid | C8H7ClO4S | CID 2329132 - PubChem. (7)

  • 2-CHLORO-5-(CHLOROSULFONYL)BENZOIC ACID AldrichCPR | Sigma-Aldrich. (Link)

  • 2-chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid: Carcinogenic Potency Database. (25)

  • Material Safety Data Sheet. (26)

  • SAFETY DATA SHEET - Fisher Scientific. (27)

  • 2-Chloro-5-(methylsulfonyl)benzoic acid - Chem-Impex. (28)

  • Benzoic acid: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme. (8)

  • BENZOIC ACID, 2-CHLORO-5-((PHENYLAMINO)SULFONYL)- - gsrs. (29)

  • 2-chloro-5-(chlorosulfonyl)-benzoicaci - Safety Data Sheet - ChemicalBook. (30)

  • Personal Protective Equipment | US EPA. (11)

  • SAFETY DATA SHEET - PPG. (31)

  • Category 3 PPE | Be Atex. (32)

  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (10)

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid
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2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid
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